molecular formula C6H7N3O2S B1291619 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 771-81-3

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1291619
CAS No.: 771-81-3
M. Wt: 185.21 g/mol
InChI Key: AOBVZYNKWONVRH-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2S and its molecular weight is 185.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBVZYNKWONVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622722
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-81-3
Record name 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including antiviral and anticancer agents.[1][2] The strategic placement of an amino group, a methylthio group, and a carboxylic acid moiety on the pyrimidine ring provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex pharmaceutical intermediates.[3][4] This document provides a comprehensive overview of the known chemical properties, available synthesis protocols, and potential biological relevance of this compound.

Chemical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 771-81-3[5]
Molecular Formula C₆H₇N₃O₂S[5]
Molecular Weight 185.20 g/mol [6][7]
Appearance Solid[7][8]
Melting Point Not available
Boiling Point 435.0±30.0 °C (Predicted for isomer)[9]
pKa 3.40±0.10 (Predicted for isomer)[9]
Solubility Sparingly soluble in water (for carbaldehyde analog)[3]
InChI InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9)[5][7]
InChI Key AOBVZYNKWONVRH-UHFFFAOYSA-N[5][7]
SMILES CSC1=NC=C(C(=N1)N)C(=O)O[5]
Storage Keep in dark place, inert atmosphere, 2-8°C[8]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine C6-H proton, a singlet for the methylthio (S-CH₃) protons, and broad signals for the amino (NH₂) and carboxylic acid (COOH) protons. The exact chemical shifts would depend on the solvent used. For similar amino-pyrimidine structures, the amino protons typically appear around 5.1-5.3 ppm.[10][11]

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbon of the carboxylic acid would have the largest chemical shift, typically in the range of 170-185 ppm.[12] Carbons in the pyrimidine ring would appear in the aromatic region (125-150 ppm), while the methylthio carbon would be found in the aliphatic region (10-15 ppm).[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[13] N-H stretching vibrations for the amino group would be observed around 3400-3200 cm⁻¹.[11] A strong C=O stretching band for the carboxylic acid carbonyl group would be present around 1700 cm⁻¹.[13]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (185.20).

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its carbaldehyde analog and general methods for pyrimidine synthesis.

A potential precursor is 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde. The synthesis of this aldehyde has been described starting from 4-amino-2-(methylthio)pyrimidine-5-carbonitrile via reduction with diisobutylaluminum hydride (DIBAL-H).[3] The subsequent oxidation of the aldehyde to the carboxylic acid would be a standard organic transformation.

G cluster_0 General Pyrimidine Synthesis Reactant1 Aldehyde Reaction Three-component Cyclocondensation Reactant1->Reaction Reactant2 Malononitrile Reactant2->Reaction Reactant3 Amidine Reactant3->Reaction Product 4-Aminopyrimidine Derivative Reaction->Product

A general method for the synthesis of 4-aminopyrimidine derivatives involves a three-component reaction between an aldehyde, malononitrile, and an amidine.[14] Adapting this to the target molecule would require a thiourea derivative and subsequent S-methylation.

General Purification Protocol:

Purification of pyrimidine derivatives often involves recrystallization from suitable solvents such as ethanol, dioxane, or dimethylformamide (DMF).[15] Column chromatography on silica gel is also a common technique for isolating the pure compound.[3]

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, the pyrimidine scaffold is a well-established pharmacophore.

  • Drug Discovery Intermediate: This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its functional groups allow for diverse chemical modifications to explore structure-activity relationships.

  • Potential Anticancer and Antiviral Activity: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[1][2] Some thieno[2,3-d]pyrimidine analogs have shown cytotoxic effects against breast cancer cell lines.[15] The structural similarity suggests that this compound could serve as a precursor for compounds with similar activities.

  • Enzyme Inhibition: The pyrimidine ring is a key component of nucleobases and, as such, pyrimidine derivatives can act as inhibitors of enzymes involved in nucleic acid metabolism. For instance, some 2-amino-4-hydroxypyrimidine-5-carboxylates have been investigated as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the MEP pathway for isoprenoid biosynthesis, which is a target for antibacterial drugs.[1]

G cluster_0 Potential Applications in Drug Discovery Core This compound Intermediate Versatile Chemical Intermediate Core->Intermediate Application1 Synthesis of Anticancer Agents Intermediate->Application1 Application2 Synthesis of Antiviral Agents Intermediate->Application2 Application3 Development of Enzyme Inhibitors Intermediate->Application3 Mechanism Structure-Activity Relationship (SAR) Studies Application1->Mechanism Application2->Mechanism Application3->Mechanism

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While comprehensive experimental data on its physicochemical properties and biological activities are not yet fully available, its structural features suggest it is a promising starting material for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its chemical behavior, develop efficient synthetic protocols, and explore its biological potential.

References

Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 771-81-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential role as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Physicochemical Properties

This compound is a pyrimidine derivative with the molecular formula C₆H₇N₃O₂S.[1] Its structure features a pyrimidine core substituted with an amino group, a methylthio group, and a carboxylic acid group, making it a versatile scaffold for chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 771-81-3[1]
Molecular Formula C₆H₇N₃O₂S[1]
Molecular Weight 185.21 g/mol [1]
IUPAC Name 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid[1]
Appearance Solid
XLogP3 0.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]

Synthesis of this compound

The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Objective: To synthesize this compound via the hydrolysis of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Materials:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of 2M hydrochloric acid until the pH reaches approximately 3-4. The product will precipitate out of the solution.

  • Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Dry the product under vacuum to obtain this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow start Start with Ethyl 4-amino-2- (methylthio)pyrimidine-5-carboxylate dissolve Dissolve in Ethanol/Water start->dissolve add_naoh Add aqueous NaOH solution dissolve->add_naoh reflux Heat to reflux for 2-4 hours add_naoh->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with 2M HCl to pH 3-4 cool->neutralize precipitate Precipitation of product neutralize->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end Obtain pure 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid dry->end

A flowchart of the synthesis of the target compound.

Biological Activity and Signaling Pathway Inhibition

Derivatives of 4-aminopyrimidine are recognized as a privileged scaffold in the development of protein kinase inhibitors.[2][3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[5][6][7][8][9]

VEGFR-2 Signaling Pathway

VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11][12][13] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in the formation of new blood vessels (angiogenesis).[10][11][12][13][14]

The diagram below illustrates the VEGFR-2 signaling pathway.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binding and Dimerization

An overview of the VEGFR-2 signaling cascade.
Inhibition of VEGFR-2 Signaling

This compound, as a 4-aminopyrimidine derivative, is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the catalytic site of the VEGFR-2 kinase domain. This binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis. This mechanism of action makes it a compound of interest for the development of anti-cancer therapies, as tumors rely on angiogenesis for growth and metastasis.

The following diagram illustrates the proposed mechanism of inhibition.

G Inhibition of VEGFR-2 by this compound cluster_kinase VEGFR-2 Kinase Domain ATP_binding_site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_binding_site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_binding_site->No_Phosphorylation Inhibits ATP ATP ATP->ATP_binding_site Binds Inhibitor 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid Inhibitor->ATP_binding_site Competitively Binds

Competitive inhibition at the ATP-binding site.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis from its ethyl ester and the established role of the 4-aminopyrimidine scaffold as a kinase inhibitor make it an attractive candidate for further investigation. The potential for this compound to inhibit the VEGFR-2 signaling pathway highlights its promise as an anti-angiogenic agent. This guide provides a foundational resource for researchers and drug development professionals working with this and related compounds.

References

An In-Depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and data on analogous compounds to provide a robust resource for research and development.

Molecular Structure and Identification

The molecular structure of this compound comprises a central pyrimidine ring substituted with an amino group at position 4, a methylthio group at position 2, and a carboxylic acid group at position 5.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 771-81-3PubChem, Sigma-Aldrich, Moldb
Molecular Formula C6H7N3O2SPubChem, Sigma-Aldrich
Molecular Weight 185.20 g/mol Sigma-Aldrich, Moldb
InChI Key AOBVZYNKWONVRH-UHFFFAOYSA-NSigma-Aldrich
SMILES CS(C1=NC=C(C(N)=N1)C(O)=O)(Derived)

Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 0.8PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 114 ŲPubChem
pKa 2.50 ± 0.10ChemicalBook (for carbaldehyde analog)
Form SolidSigma-Aldrich

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on the functional groups present and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by very broad O-H stretching and a strong C=O stretching absorption.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid) 2500 - 3300Very broad, due to hydrogen bonding
N-H (Amine) 3100 - 3500Medium to sharp
C-H (Aromatic/Alkyl) 2850 - 3100Weak to medium
C=O (Carboxylic Acid) 1700 - 1725Strong, sharp
C=N, C=C (Pyrimidine Ring) 1450 - 1650Medium to strong
C-O (Carboxylic Acid) 1210 - 1320Strong
C-S (Methylthio) 600 - 800Weak to medium
Mass Spectrometry

The electron impact mass spectrum would be expected to show a molecular ion peak (M+). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), followed by fragmentation of the pyrimidine ring. The presence of sulfur would result in a characteristic M+2 isotope peak.

Expected Fragmentation Pathways:

  • Loss of H₂O (18 Da) from the carboxylic acid.

  • Loss of the carboxylic acid group as CO₂ (44 Da) or COOH (45 Da).

  • Loss of the methylthio group (-SCH₃, 47 Da).

  • Cleavage of the pyrimidine ring.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic approach could involve the cyclization of a three-carbon component with S-methylisothiourea, followed by functional group manipulations to introduce the carboxylic acid.

G cluster_0 Starting Materials cluster_1 Reaction & Workup cluster_2 Intermediates & Product A S-Methylisothiourea C Cyclization (Base-catalyzed) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C E Ethyl 4-amino-2-(methylthio) -pyrimidine-5-carboxylate C->E Intermediate D Hydrolysis (Acid or Base) F 4-Amino-2-(methylthio) -pyrimidine-5-carboxylic acid D->F Final Product E->D

Caption: Hypothetical synthesis workflow for the target molecule.

Protocol for a Related Compound (Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde):

A published method for a similar compound involves the reduction of the corresponding nitrile. To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in THF, diisobutylaluminum hydride (DIBAL-H) is added at 0°C. The reaction is stirred for several hours, followed by quenching with hydrochloric acid. The pH is then adjusted to 8 with a saturated sodium carbonate solution, and the product is extracted. This indicates that the 5-carbonitrile is a likely precursor for functionalization at that position.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives are known to target a variety of enzymes and receptors.

Potential Therapeutic Areas:

  • Anticancer: Many pyrimidine derivatives function as kinase inhibitors (e.g., EGFR, CDK inhibitors) or antimetabolites that interfere with DNA synthesis.

  • Antiviral: Pyrimidine analogs can act as inhibitors of viral polymerases.

  • Antimicrobial: The scaffold is present in antibacterial and antifungal agents.

Hypothesized Signaling Pathway: Kinase Inhibition

Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound could interact with the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Activates Molecule 4-Amino-2-(methylthio)pyrimidine -5-carboxylic acid Molecule->Receptor Inhibition ATP ATP ATP->Receptor Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound is a molecule with significant potential for further investigation, particularly in the realm of drug discovery. While direct experimental data is currently sparse, this guide provides a foundational understanding based on its chemical structure, predicted properties, and the well-documented activities of the broader pyrimidine class. Further research is warranted to elucidate its precise physicochemical properties, develop efficient synthetic routes, and explore its biological activity in various therapeutic contexts.

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Overview of the Synthesis Pathway

The most direct and commonly referenced method for the synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. This key intermediate is prepared via a cyclocondensation reaction.

  • Step 2: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The ethyl ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

This pathway offers a reliable method for obtaining the target compound from readily available starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This step involves the reaction of S-methylisothiourea with ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group of the acrylate serves as a good leaving group in the cyclization to form the pyrimidine ring.

Reaction Scheme:

G A S-Methylisothiourea C Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate A->C Base, Solvent B Ethyl 2-cyano-3-ethoxyacrylate B->C G A Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate B This compound A->B 1. Base (e.g., NaOH), H₂O/Solvent 2. Acidification G Start Starting Materials: - S-Methylisothiourea - Ethyl 2-cyano-3-ethoxyacrylate Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Uncharted Territory: The Biological Activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Remains Largely Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. While this pyrimidine derivative is commercially available and noted as a potential building block in medicinal chemistry, detailed in-vitro or in-vivo studies elucidating its specific pharmacological effects, mechanism of action, and therapeutic potential are not readily accessible.

Currently, information on this specific molecule is primarily limited to its chemical and physical properties. Databases such as PubChem provide basic details about its structure, molecular weight, and other computed properties, but do not contain curated data on its biological activity.[1] Commercial suppliers suggest its utility in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases, but these claims are general and not substantiated by specific experimental evidence for the parent compound.[2][3][4]

Research into structurally similar compounds offers some speculative insight into potential areas of investigation. For instance, derivatives of the closely related thieno[2,3-d]pyrimidine scaffold have demonstrated antiproliferative activity against breast cancer cell lines.[5][6] Additionally, other substituted pyrimidine-5-carboxylic acids have been explored for their antibacterial properties, targeting enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the MEP pathway, which is essential for many bacteria.[7] However, it is crucial to emphasize that these findings pertain to different molecular frameworks and cannot be directly extrapolated to this compound.

The scientific literature also contains information on the synthesis and utility of related precursors, such as 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, but again, this information does not extend to the biological activity of the carboxylic acid derivative.[8][9]

This compound represents a largely unexplored chemical entity from a pharmacological perspective. There is a clear opportunity for novel research to characterize its biological profile. Initial studies could involve broad-spectrum screening against various cell lines (e.g., cancer, microbial) and enzyme panels to identify potential therapeutic areas. Subsequent research could then focus on elucidating the mechanism of action, identifying molecular targets, and exploring structure-activity relationships through the synthesis of analogues.

Due to the absence of quantitative biological data and detailed experimental studies, it is not possible at this time to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further primary research is required to generate the necessary data to populate such a document.

References

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This core structure serves as a valuable scaffold for the development of novel therapeutic agents, with research highlighting their potential in oncology and as kinase inhibitors. The pyrimidine ring is a key pharmacophore found in numerous biologically active molecules, and strategic modifications of this core have led to the discovery of potent and selective inhibitors of various cellular targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various chemical strategies. A common approach involves the modification of the carboxylic acid group to form esters and amides, substitution at the 4-amino position, and displacement of the 2-methylthio group.

A notable and well-documented synthetic route leads to the formation of fused heterocyclic systems, such as the potent thieno[2,3-d]pyrimidines. These compounds have demonstrated significant antiproliferative activity.

General Experimental Protocol for the Synthesis of Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

A general and effective method for the synthesis of 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates involves the cyclocondensation of a 2-amino-thiophene-3-carbonitrile with a suitable nitrile in an acidic medium.[1]

Procedure:

  • Dissolve 2-amino-thiophene-3-carbonitrile (0.0094 mol) in 20 mL of dioxane.

  • Add the corresponding RCN derivative (0.0094 mol) to the solution.

  • Pass dry hydrochloric gas through the reaction mixture for 6 hours while stirring continuously at room temperature.

  • Allow the solution to stand at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and neutralize with 10% (v/v) NH₄OH to a pH of approximately 8.

  • Filter the resulting precipitate, wash it extensively with water, and dry it in a vacuum dryer at 60 °C.

This protocol can be adapted to generate a variety of derivatives by using different nitriles in the cyclization step.

Biological Activity and Therapeutic Potential

Derivatives of this compound have been primarily investigated for their anticancer properties. The thieno[2,3-d]pyrimidine analogues, in particular, have shown promising results as inhibitors of various protein kinases and as cytotoxic agents against several cancer cell lines.

Antiproliferative Activity against Breast Cancer Cell Lines

A series of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates has been synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines, MCF-7 and MDA-MB-231, as well as the non-cancerous breast epithelial cell line MCF-10A.[1][2] The cytotoxicity was determined using the MTT assay.

CompoundR GroupMCF-10A IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Selectivity Index (SI) for MCF-7
2 Benzyl0.2050.013 0.05615.8
3 4-Nitrobenzyl0.4440.023 0.07819.3
4 3,4,5-Trimethoxyphenyl> 10.897> 1-
5 3-(Trifluoromethyl)phenyl> 1> 1> 1-
6 Pyridin-4-yl0.5340.2310.1892.3
7 Pyridin-2-yl> 10.987> 1-
8 Pyridin-3-yl> 1> 1> 1-
Cisplatin -0.850.360.0342.36

Data sourced from a study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates.[1][2]

Compounds 2 and 3 demonstrated the most potent and selective activity against the MCF-7 cell line, with IC₅₀ values in the nanomolar range and selectivity indices significantly higher than the standard chemotherapeutic agent, cisplatin.[1][2]

Kinase Inhibitory Activity

The thienopyrimidine scaffold is recognized as a bioisostere of purines and has been a key structural motif in the development of kinase inhibitors.[1] Various derivatives have shown inhibitory activity against a range of kinases, including:

  • Aurora Kinases: Potent inhibitors of Aurora B kinase with IC₅₀ values as low as 0.2 nM have been reported.[1]

  • Epidermal Growth Factor Receptor (EGFR): Thienopyrimidine derivatives have been developed as inhibitors of EGFR and HER2.[1]

  • B-Raf Kinase: 4-Amino-thienopyrimidine analogues have demonstrated inhibitory activities against B-Raf kinases in the nanomolar range.[1]

The anticancer properties of pyrazolo[3,4-d]pyrimidines, which are structurally related, are largely attributed to their ability to inhibit a wide array of protein kinases that are often dysregulated in cancer.[3] This suggests that derivatives of this compound may exert their anticancer effects through the modulation of key signaling pathways.

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is intrinsically linked to their ability to interfere with cellular signaling pathways that control cell growth, proliferation, and survival. As many derivatives have been identified as kinase inhibitors, they likely target pathways regulated by kinases such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and cell cycle regulation pathways.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a this compound derivative that acts as a kinase inhibitor, leading to the inhibition of cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Signaling Cascade (e.g., Ras-Raf-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Derivative 4-Amino-2-(methylthio)pyrimidine -5-carboxylic acid Derivative Derivative->Signaling_Cascade Inhibits Gene_Expression Gene Expression for Cell Proliferation Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of a growth factor signaling pathway by a derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The development and evaluation of new derivatives follow a structured workflow, from initial synthesis to biological testing.

G Start Starting Materials: 2-Amino-thiophene-3-carbonitrile & R-CN Synthesis Cyclocondensation (Acidic Medium) Start->Synthesis Purification Purification (Filtration, Washing, Drying) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., MTT Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination, SAR) Biological_Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for the synthesis and evaluation of derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine or fused ring system.

  • Substitution at the 2-position of the thieno[2,3-d]pyrimidine ring: The presence of an aryl or arylalkyl group at this position has been shown to be crucial for antiproliferative activity. For instance, a benzyl group (Compound 2 ) and a 4-nitrobenzyl group (Compound 3 ) at the 2-position resulted in potent activity against MCF-7 cells.[1][2]

  • Fused Ring System: The fusion of a thiophene ring to the pyrimidine core to form the thieno[2,3-d]pyrimidine system appears to be a key structural feature for potent anticancer activity.

  • 4-Amino Group: The 4-amino group is often involved in crucial hydrogen bonding interactions with the target protein, as is common for many kinase inhibitors that bind to the ATP-binding pocket.

The logical relationship for a favorable structure-activity relationship in the context of anticancer activity is depicted below.

G cluster_modifications Modifications Core 4-Amino-2-(methylthio) pyrimidine-5-carboxylic acid Scaffold Modification Key Structural Modifications Core->Modification Mod1 Fusion of Thiophene Ring (Thieno[2,3-d]pyrimidine) Mod2 Substitution at 2-position (e.g., Aryl, Arylalkyl) Mod3 Intact 4-Amino Group Activity Enhanced Biological Activity (e.g., Anticancer) Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Key structural features for enhanced biological activity.

Conclusion

Derivatives of this compound, particularly the thieno[2,3-d]pyrimidine analogues, have emerged as a promising class of compounds with significant potential in cancer therapy. Their ability to be readily synthesized and modified, coupled with their potent and selective biological activities, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular mechanisms of action, exploring a wider range of structural modifications to optimize activity and pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and its analogs. This core scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant inhibitory activity against key targets in oncology, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and synthetic workflows to facilitate further research and development in this promising area.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following key properties:

PropertyValueReference
Molecular Formula C₆H₇N₃O₂S[PubChem CID: 22134738]
Molecular Weight 185.21 g/mol [PubChem CID: 22134738]
CAS Number 771-81-3[PubChem CID: 22134738]
Appearance Solid[Sigma-Aldrich]
InChI Key AOBVZYNKWONVRH-UHFFFAOYSA-N[Sigma-Aldrich]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

A common route to the ethyl ester is the condensation reaction between ethyl (ethoxymethylene)cyanoacetate and S-methylisothiourea sulfate.

Experimental Protocol:

A mixture of ethyl (ethoxymethylene)cyanoacetate and S-methylisothiourea sulfate in a suitable solvent such as ethanol is refluxed in the presence of a base (e.g., sodium ethoxide). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is dissolved in an aqueous alcoholic solution (e.g., ethanol/water mixture) containing a base such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and the reaction is monitored until the ester is fully consumed. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Below is a generalized workflow for the synthesis:

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl (ethoxymethylene)cyanoacetate D Reflux A->D B S-Methylisothiourea Sulfate B->D C Base (e.g., NaOEt) Ethanol C->D E Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate D->E G Reflux E->G F Base (e.g., NaOH) Ethanol/Water F->G H Acidification (e.g., HCl) G->H I This compound H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR EGF EGF EGF->EGFR G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrimidine Derivative (VEGFR Inhibitor) Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR G cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Separation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment Inhibitor Pyrimidine Derivative (Aurora Kinase Inhibitor) Inhibitor->AuroraA Inhibitor->AuroraB

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and potential experimental applications of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document also includes representative protocols and conceptual frameworks based on structurally related pyrimidine derivatives to guide research and development efforts.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative with potential applications in medicinal and agricultural chemistry. A summary of its key properties is presented below.[1][2]

PropertyValueSource
Molecular Formula C₆H₇N₃O₂S[1][2]
Molecular Weight 185.20 g/mol [1]
Appearance Solid (form)[1]
CAS Number 771-81-3[2]
InChI Key AOBVZYNKWONVRH-UHFFFAOYSA-N[1]
Storage Class 11 - Combustible Solids[1]
WGK WGK 3[1]

Safety and Handling

2.1. Hazard Identification

Based on information for related compounds, potential hazards may include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

2.2. Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be worn.

2.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

2.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in the public domain. The following sections provide representative methodologies based on the synthesis of its precursors and the evaluation of structurally similar pyrimidine derivatives.

3.1. Representative Synthesis Workflow

The synthesis of this compound can be envisioned through a multi-step process, likely starting from the corresponding ethyl ester or carbaldehyde. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis cluster_2 Alternative Route Ethyl Cyanoacetate Ethyl Cyanoacetate Precursor Ethyl 4-amino-2-(methylthio) -pyrimidine-5-carboxylate Ethyl Cyanoacetate->Precursor Reaction S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->Precursor Reaction Hydrolysis Hydrolysis Precursor->Hydrolysis Final_Product 4-Amino-2-(methylthio) -pyrimidine-5-carboxylic acid Hydrolysis->Final_Product Carbaldehyde_Precursor 4-Amino-2-(methylthio) -pyrimidine-5-carbaldehyde Oxidation Oxidation Carbaldehyde_Precursor->Oxidation Oxidation->Final_Product

Caption: Representative synthetic workflow for this compound.

3.1.1. Representative Protocol for Ester Hydrolysis

This protocol is a general representation of the hydrolysis of an ethyl ester to a carboxylic acid, a likely final step in the synthesis of the target compound.

  • Dissolution: Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent mixture, such as ethanol and water.

  • Base Addition: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from an appropriate solvent system.

3.2. Potential Biological Activity and Experimental Evaluation

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often through the inhibition of key enzymes like kinases.

3.2.1. Hypothetical Signaling Pathway Involvement: EGFR/HER2 Inhibition

Given that many substituted pyrimidines are investigated as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Ligand->Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Compound 4-Amino-2-(methylthio) -pyrimidine-5-carboxylic acid (Hypothetical Inhibitor) Compound->Receptor Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.

3.2.2. Representative Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human EGFR)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

3.2.3. Representative Protocol for Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in culture medium) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery and other scientific fields. While specific data on its synthesis and biological activity are limited, this guide provides a framework for its safe handling and outlines representative experimental approaches based on the well-established chemistry and biology of related pyrimidine derivatives. Researchers are encouraged to perform thorough literature searches for the most current information and to conduct appropriate risk assessments before commencing any experimental work.

References

Technical Guide: Physicochemical Properties of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, with a focus on its solubility. Due to the limited availability of quantitative data in peer-reviewed literature, this document presents qualitative information, general experimental protocols for solubility determination, and a plausible synthetic route.

Solubility Data

A related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, is reported to be sparingly soluble in water. Given the presence of the polar carboxylic acid and amino groups, this compound is expected to exhibit limited solubility in nonpolar organic solvents and slight to moderate solubility in polar organic solvents. Its solubility in aqueous solutions is expected to be highly pH-dependent.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
WaterSparingly soluble to slightly solubleThe presence of polar functional groups capable of hydrogen bonding is offset by the largely nonpolar pyrimidine ring. Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the conjugate acid of the amino group.
Nonpolar Organic Solvents (e.g., Hexane, Toluene)Insoluble to very slightly solubleThe polar nature of the molecule makes it incompatible with nonpolar solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF)SolubleThese solvents are effective at solvating a wide range of organic compounds, including those with polar functional groups.
Polar Protic Solvents (e.g., Methanol, Ethanol)Slightly soluble to solubleThe ability to participate in hydrogen bonding suggests some solubility in alcohols.
Aqueous Acid (e.g., dilute HCl)SolubleProtonation of the amino group will form a more soluble salt.
Aqueous Base (e.g., dilute NaOH)SolubleDeprotonation of the carboxylic acid will form a more soluble salt.

Experimental Protocols

General Protocol for Determining Thermodynamic Solubility

This protocol describes a general method for determining the thermodynamic solubility of a solid organic compound like this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Dispense a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the supernatant from the saturated solutions with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted supernatant samples by HPLC.

    • Determine the concentration of the solute in the supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted supernatant by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G General Workflow for Solubility Determination A Add excess solid to solvent in vials B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate solid from supernatant B->C D Withdraw and dilute supernatant C->D F Analyze diluted supernatant and standards by HPLC D->F E Prepare standard solutions and generate calibration curve E->F G Calculate solubility from calibration curve F->G

Caption: General workflow for determining the thermodynamic solubility of a solid compound.

Proposed Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Reaction:

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate + NaOH(aq) → this compound sodium salt

This compound sodium salt + HCl(aq) → this compound + NaCl

Materials:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (or another suitable solvent for the starting material)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Saponification:

    • Dissolve Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Isolation:

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with dilute hydrochloric acid. The product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield this compound.

G Proposed Synthesis of this compound cluster_0 Saponification cluster_1 Work-up and Isolation A Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate B Dissolve in Ethanol A->B C Add aqueous NaOH B->C D Heat to reflux C->D E Cool to room temperature D->E F Remove Ethanol E->F G Dilute with water and wash with organic solvent F->G H Acidify aqueous layer with HCl to precipitate product G->H I Filter and wash solid with cold water H->I J Dry under vacuum I->J K This compound J->K

Caption: Proposed synthetic pathway for this compound via hydrolysis of the corresponding ethyl ester.

An In-depth Technical Guide on the Spectroscopic Data for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 771-81-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopic analysis for related chemical structures. Detailed, generalized experimental protocols for acquiring high-quality spectroscopic data are also provided, along with a workflow for the synthesis and characterization of a novel chemical entity. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrimidine core is a well-established scaffold in numerous biologically active molecules. The precise characterization of such compounds is critical for quality control, regulatory submission, and understanding structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for elucidating the chemical structure and purity of such molecules.

While specific experimental data for this compound is not widely available in the public domain[1][2], this guide provides predicted data based on the analysis of its functional groups and structural analogs.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.3Singlet1HPyrimidine C6-H
~7.5 - 8.5Broad Singlet2H-NH₂
~12.0 - 13.0Broad Singlet1H-COOH
~2.5Singlet3H-S-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~160-165C4-NH₂
~170-175C2-S-CH₃
~155-160C6
~100-105C5
~14-S-CH₃

Table 3: Predicted Mass Spectrometry Data

m/zIonNotes
185.03[M]⁺Molecular Ion
140[M-COOH]⁺Loss of carboxylic acid group
168[M-NH₃]⁺Loss of ammonia

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupDescription
3300-3500N-H StretchAmine group, two bands expected
2500-3300O-H StretchCarboxylic acid, very broad
1680-1710C=O StretchCarboxylic acid
1600-1650N-H BendAmine group
1550-1600C=C and C=N StretchPyrimidine ring
1200-1300C-O StretchCarboxylic acid
650-700C-S StretchThioether

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

    • For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target molecule.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactant_A Reactant A Reaction Reaction (e.g., Cyclocondensation) Reactant_A->Reaction Reactant_B Reactant B Reactant_B->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Work-up and Purification (e.g., Crystallization, Chromatography) Pure_Product Pure Product Workup->Pure_Product Crude_Product->Workup NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains elusive in public databases, the predicted data and generalized protocols presented herein offer a valuable starting point for researchers. The provided workflow for synthesis and characterization further serves as a practical guide for the systematic investigation of this and other novel chemical compounds. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its structure and purity.

References

Methodological & Application

Synthesis Protocols for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This versatile intermediate is valuable for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction

This compound and its derivatives are important scaffolds in drug discovery. The pyrimidine core is a common feature in a multitude of biologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of an amino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid at the 5-position provides a unique template for generating libraries of compounds with potential therapeutic applications. For instance, the corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is a known precursor for the synthesis of protein kinase inhibitors.[1]

Synthesis Strategies

Two primary retrosynthetic pathways for the synthesis of this compound are presented. These strategies involve the preparation of a key intermediate, either the corresponding aldehyde or ester, followed by a final conversion to the target carboxylic acid.

Strategy A: Oxidation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This approach relies on the synthesis of the aldehyde precursor, which can be prepared from the corresponding nitrile. The final step involves a standard oxidation reaction.

Strategy B: Hydrolysis of Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate

This pathway involves the synthesis of the ethyl ester derivative, a common intermediate in medicinal chemistry, followed by hydrolysis to yield the desired carboxylic acid.

Data Presentation

The following table summarizes the key intermediates and the target product, along with their essential chemical data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Amino-2-(methylthio)pyrimidine-5-carbonitrileC6H6N4S166.20698-29-3
4-Amino-2-(methylthio)pyrimidine-5-carbaldehydeC6H7N3OS169.20770-31-0
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateC8H11N3O2S213.26776-53-4
This compound C6H7N3O2S 185.20 771-81-3

Experimental Protocols

Strategy A: From 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This strategy involves a two-step process: reduction of the nitrile to an aldehyde, followed by oxidation to the carboxylic acid.

Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde [2]

  • Materials:

    • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

    • Anhydrous Tetrahydrofuran (THF)

    • Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

    • Hydrochloric acid (2 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Ethyl acetate

  • Procedure:

    • Dissolve 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DIBAL-H (typically 1.5 to 2.0 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of 2 M hydrochloric acid.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Oxidation to this compound

  • Materials:

    • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

    • tert-Butanol

    • Water

    • 2-Methyl-2-butene

    • Sodium chlorite (NaClO2)

    • Sodium dihydrogen phosphate (NaH2PO4)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure (Pinnick Oxidation):

    • Dissolve 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (as a chlorine scavenger).

    • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

    • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization.

Strategy B: From Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This is a straightforward approach involving the hydrolysis of the corresponding ethyl ester.

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

A common method for the synthesis of this intermediate involves the condensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with guanidine, followed by S-methylation. A more direct, though less detailed in the provided search results, approach would be a one-pot cyclocondensation. For the purpose of this protocol, we will assume the starting ester is available.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

    • Ethanol or Methanol

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 1 M)

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents).

    • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to facilitate the hydrolysis. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualization of Synthesis and Biological Context

To aid in the understanding of the synthetic workflow and the potential biological application of this class of compounds, the following diagrams are provided.

Synthesis_Strategy_A Start 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Intermediate 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Start->Intermediate DIBAL-H, THF Product This compound Intermediate->Product NaClO2, t-BuOH/H2O

Caption: Synthetic workflow for Strategy A.

Synthesis_Strategy_B Start Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Product This compound Start->Product NaOH or LiOH, EtOH/H2O

Caption: Synthetic workflow for Strategy B.

Given that derivatives of this compound are explored as protein kinase inhibitors, a representative signaling pathway is depicted below. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase in angiogenesis, a process often implicated in cancer progression.

Kinase_Inhibition_Pathway Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor Pyrimidine Derivative (e.g., from target acid) Inhibitor->Dimerization Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: Potential mechanism of action for pyrimidine-based kinase inhibitors.

References

Application Notes and Protocols for the Characterization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 771-81-3). The protocols outlined below are based on established analytical principles for pyrimidine derivatives and related carboxylic acids, offering a robust starting point for purity assessment, identification, and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification. A reversed-phase method is generally suitable for this polar, ionizable compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is recommended. A good starting point is a gradient elution with:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

    • For MS compatibility, 0.1% Formic acid can be used in place of phosphoric acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC
ParameterExpected Value
Retention TimeDependent on the specific HPLC conditions, but expected to be in the early to mid-range of the gradient.
Purity (by area %)>95% (typical for research grade)

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of exchangeable protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift (>12 ppm). The amino protons will also likely be broad.

    • The pyrimidine ring proton and the methylthio protons should be observable as sharp singlets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expect signals for the carboxylic acid carbonyl, the pyrimidine ring carbons, and the methylthio carbon.

Data Presentation: NMR Spectroscopy
¹H NMR AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆
-SCH₃ (s, 3H)~2.5
Pyrimidine-H (s, 1H)~8.4
-NH₂ (br s, 2H)Variable, broad
-COOH (br s, 1H)>12, broad
¹³C NMR AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆
-SCH₃~14
Pyrimidine-C5~105
Pyrimidine-C4~160
Pyrimidine-C2~170
Pyrimidine-C6~155
-COOH~165
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive or negative ion mode can be used. Positive ion mode will likely show the protonated molecule [M+H]⁺, while negative ion mode will show the deprotonated molecule [M-H]⁻.

  • Sample Infusion: The sample, prepared as for HPLC, can be directly infused or analyzed via LC-MS.

  • Data Acquisition: Acquire a full scan mass spectrum.

Data Presentation: Mass Spectrometry
IonExpected m/z
[M+H]⁺186.03
[M-H]⁻184.02
[M+Na]⁺208.01
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: IR Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (amino)3500-3300
C-H stretch (methyl)2950-2850
C=O stretch (carboxylic acid)1710-1680
C=N and C=C stretch (pyrimidine ring)1650-1550
N-H bend (amino)1640-1560
C-S stretch800-600

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and thermal stability.

Experimental Protocol: DSC and TGA
  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Place 2-5 mg of the sample in an aluminum pan.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • The melting point is determined from the peak of the endothermic event.

  • TGA Analysis:

    • Heat the sample from ambient temperature to around 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[1]

    • The onset of weight loss indicates the beginning of decomposition.

Data Presentation: Thermal Analysis
ParameterExpected Value
Melting Point (DSC)To be determined experimentally.
Decomposition Temperature (TGA, onset)To be determined experimentally; provides an indication of thermal stability.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR FTIR Spectroscopy Sample->IR Thermal Thermal Analysis Sample->Thermal Filtration Filtration (0.45 µm) Dissolution->Filtration NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC MS Mass Spectrometry Filtration->MS Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity IR->Structure Stability Thermal Stability Thermal->Stability

Caption: Overall workflow for the analytical characterization.

Relationship between Analytical Methods

analytical_relationships Compound Target Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS FTIR FTIR Compound->FTIR Thermal Thermal Analysis Compound->Thermal Purity Purity HPLC->Purity NMR->Purity Structure Structure NMR->Structure MS->Structure MolWeight Molecular Weight MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups ThermalProps Thermal Properties Thermal->ThermalProps

Caption: Interrelation of analytical techniques for characterization.

References

Application Notes and Protocols for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural framework, featuring a pyrimidine core substituted with an amino, a methylthio, and a carboxylic acid group, allows for diverse chemical modifications to generate novel therapeutic agents. This scaffold is particularly valuable in the development of compounds targeting a range of diseases, including fungal infections and cancer. The pyrimidine core can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the carboxylic acid moiety provides a convenient handle for amide bond formation, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on fungicidal agents targeting succinate dehydrogenase (SDH). Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided, along with visualizations of key workflows and biological pathways.

Key Applications

Derivatives of this compound have shown promise in several therapeutic areas:

  • Antifungal Agents: Carboxamide derivatives have been synthesized that exhibit potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. This inhibition disrupts cellular energy production, leading to fungal cell death.

  • Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs, including kinase inhibitors. Derivatives of this compound can be designed to target specific signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The structural motif is also found in compounds with antibacterial and antiviral activities, making it a valuable starting point for the development of new anti-infective agents.

Data Presentation: Fungicidal Activity of Carboxamide Derivatives

A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized and evaluated for their fungicidal activity against the plant pathogenic fungus Sclerotinia sclerotiorum. The data highlights the potential of this compound class as effective antifungal agents.

Compound IDR-Group (Substituted Phenyl)Inhibition Rate (%) at 100 mg/L against S. sclerotiorum
3a 2-methylphenyl69.5
3g 3-trifluoromethylphenyl70.3

Table 1: In vitro fungicidal activity of selected carboxamide derivatives against Sclerotinia sclerotiorum.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-amino-2-(methylthio)pyrimidine-5-carboxamides

This protocol describes a general method for the amide coupling of this compound with various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-amino-2-(methylthio)pyrimidine-5-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines a method for evaluating the fungicidal activity of synthesized compounds against Sclerotinia sclerotiorum using a mycelial growth inhibition assay.

Materials:

  • Synthesized test compounds

  • Sclerotinia sclerotiorum culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Allow the PDA to cool to approximately 50-60 °C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 mg/L). Also, prepare a control plate containing an equivalent amount of DMSO.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of S. sclerotiorum, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

Visualizations

Experimental Workflow

G cluster_synthesis Protocol 1: Synthesis cluster_testing Protocol 2: Antifungal Testing A 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid C Amide Coupling (EDC, HOBt, DIPEA in DMF) A->C B Substituted Aniline B->C D Work-up and Extraction C->D E Column Chromatography Purification D->E F Pure N-Aryl-4-amino-2-(methylthio) -pyrimidine-5-carboxamide E->F G Synthesized Compound F->G H Prepare PDA with Compound G->H I Inoculate with S. sclerotiorum H->I J Incubate and Measure Mycelial Growth I->J K Calculate Inhibition Rate J->K

General workflow for synthesis and antifungal evaluation.
Signaling Pathway: Inhibition of Fungal Respiration

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- c3 Complex III q->c3 e- atp ATP Synthesis c3->atp Proton Gradient inhibitor Pyrimidine Carboxamide Derivative inhibitor->sdh Inhibition

Mechanism of action of pyrimidine carboxamide fungicides.

The synthesized pyrimidine carboxamide derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, blocking the oxidation of succinate to fumarate.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts the flow of electrons to ubiquinone, thereby impairing cellular respiration and leading to a depletion of ATP, which is essential for fungal growth and survival.[2]

References

Application Notes and Protocols: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The inherent structural features of the aminopyrimidine scaffold allow for key interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the design of novel therapeutics.

This document provides detailed application notes on the utility of this scaffold, supported by quantitative data from structurally related compounds. Furthermore, it includes comprehensive protocols for essential in vitro assays to evaluate the efficacy of kinase inhibitors based on this scaffold. While specific inhibitory data for the parent compound, this compound, is not extensively available in public literature, the data presented for its derivatives underscore the significant potential of this chemical class.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from scaffolds structurally related to this compound, such as thieno[2,3-d]pyrimidines. This data highlights the scaffold's versatility in targeting a range of important oncological kinase targets.

Table 1: Inhibitory Activity against Various Kinases

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative IAurora B0.2[1]
Thieno[2,3-d]pyrimidine Derivative IIAurora B3.8[1]
4-amino-thieno[2,3-d]pyrimidine DerivativeTie-270
N,N'-diaryl urea-linked 4-amino-thieno[2,3-d]pyrimidineVEGF/KDR, PDGF Receptor3
Piperidine-fused thieno[2,3-d]pyrimidineEGFRNanomolar range
Thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid Derivative ICK2100
Thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid Derivative IICK2125
Thienopyrimidine Derivative 9aPI3Kα9470

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 2MCF-70.013[2]
Compound 2MDA-MB-2310.056
Compound 3MCF-7-
Compound 3MDA-MB-2310.25
Compound 5MDA-MB-2310.26
Compound 9aHepG-212.32
Compound 9aA54911.30
Compound 9aPC-314.69
Compound 9aMCF-79.80

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by inhibitors derived from the aminopyrimidine scaffold.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT Akt PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation

Caption: Simplified EGFR signaling cascade.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Mitotic Progression Centrosome->CellCycle Spindle->CellCycle Chromosome->CellCycle Cytokinesis->CellCycle

Caption: Role of Aurora Kinases in Mitosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellFunctions Cell Growth, Proliferation, Survival, Metabolism AKT->CellFunctions mTORC1->CellFunctions

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochem_Start Compound Dilution Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Biochem_Start->Kinase_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Lead_ID Lead Compound Identification IC50_Calc->Lead_ID Cell_Start Cell Seeding & Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Start->Viability_Assay GI50_Calc GI50/IC50 Determination Viability_Assay->GI50_Calc GI50_Calc->Lead_ID Start Synthesized This compound Derivatives Start->Biochem_Start Start->Cell_Start Optimization Lead Optimization Lead_ID->Optimization

Caption: General workflow for kinase inhibitor screening.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

    • Include a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 1 µL of the serially diluted compound or DMSO vehicle.

    • Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a DMSO vehicle control and an untreated control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The data presented for its derivatives demonstrate potent inhibition of several key cancer-related kinases and significant antiproliferative effects in various cancer cell lines. The detailed protocols provided herein offer a robust framework for researchers to synthesize and evaluate new compounds based on this promising scaffold, facilitating the discovery of next-generation targeted therapies. Further optimization of this scaffold could lead to the development of highly selective and potent clinical candidates.

References

Application Notes and Protocols for Antimicrobial Screening of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The core structure of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid presents a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and standardized protocols for the antimicrobial screening of derivatives of this compound. While extensive research exists on the antimicrobial properties of various pyrimidine analogues, specific data on this compound derivatives is not widely available in the public domain. The following protocols and data presentation formats are based on established methodologies for antimicrobial susceptibility testing of related pyrimidine compounds and serve as a comprehensive guide for researchers initiating screening campaigns for this novel class of molecules.

Data Presentation

Quantitative data from antimicrobial screening assays should be summarized in a clear and structured format to facilitate the comparison of the biological activities of the synthesized derivatives. The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying the potency of an antimicrobial agent. The following table is a template illustrating how to present such data. The values presented here are hypothetical and for illustrative purposes only, based on findings for analogous pyrimidine derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Standard Bacterial and Fungal Strains.

Compound IDR-Group ModificationStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Parent Compound -H>128>128>128>128
Derivative 1 -CH₃64128>12864
Derivative 2 -C₂H₅326412832
Derivative 3 -C₆H₅16326416
Derivative 4 -4-Cl-C₆H₄816328
Ciprofloxacin (Positive Control)10.51N/A
Fluconazole (Positive Control)N/AN/AN/A8

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility tests are provided below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Test derivatives of this compound

  • Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Standard fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the 96-well microtiter plates to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and the vehicle used for compound dissolution), and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of the microbial growth compared to the growth control.

Agar Well Diffusion Method

This method is a preliminary qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[3][4][5]

Materials:

  • Test derivatives of this compound

  • Standard bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.

  • Inoculation of Plates:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial suspension to create a lawn of growth.

  • Preparation of Wells and Application of Compounds:

    • Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[4]

    • Add a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.

    • Include wells for a positive control (standard antibiotic) and a negative control (solvent vehicle).

  • Incubation and Measurement:

    • Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the experimental workflows for the antimicrobial screening protocols.

AntimicrobialScreeningWorkflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_output Output start Start: this compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification pre_screen Agar Well Diffusion (Qualitative) purification->pre_screen mic_det Broth Microdilution (Quantitative MIC) pre_screen->mic_det data_analysis Data Analysis and SAR mic_det->data_analysis report Report: MIC values, Structure-Activity Relationship data_analysis->report

Caption: Overall workflow from synthesis to antimicrobial evaluation.

BrothMicrodilutionWorkflow start Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with standardized microbial suspension start->inoculate prepare_compounds Serial Dilution of Test Compounds in 96-well plate prepare_compounds->inoculate incubate Incubate plates (18-48h, 35-37°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the Broth Microdilution Method.

AgarWellDiffusionWorkflow prep_plates Prepare and pour agar plates inoculate_lawn Inoculate agar surface with microbial lawn prep_plates->inoculate_lawn create_wells Create wells in the agar inoculate_lawn->create_wells add_compounds Add test compounds to wells create_wells->add_compounds incubate_plates Incubate plates (18-48h, 35-37°C) add_compounds->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones

Caption: Workflow for the Agar Well Diffusion Method.

References

Application Notes and Protocols for the HPLC Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pyrimidine carboxylic acids using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for researchers in academia and industry, particularly those involved in drug discovery and development, medicinal chemistry, and metabolic research.

Introduction

Pyrimidine carboxylic acids are a class of heterocyclic organic compounds that play a crucial role in various biological processes. They are key intermediates in the biosynthesis of nucleotides and are found in a variety of natural products and synthetic compounds with significant pharmacological activities. As such, the efficient purification of these compounds is critical for their structural elucidation, biological evaluation, and subsequent use in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of pyrimidine carboxylic acids. This document details two primary HPLC methodologies: Reversed-Phase HPLC and Mixed-Mode HPLC, providing specific protocols for each. Additionally, strategies for the chiral separation of pyrimidine carboxylic acid enantiomers are discussed.

HPLC Purification Strategies

The choice of HPLC method for purifying pyrimidine carboxylic acids depends on the specific properties of the target molecule, including its polarity, ionization state, and the nature of the impurities present.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of chromatography used for the purification of pyrimidine derivatives.[1] Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Principle: In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 silica gel) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[1] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of pyrimidine carboxylic acids can be modulated by adjusting the pH of the mobile phase. At a pH below their pKa, the carboxylic acid group is protonated, making the molecule less polar and increasing its retention on a reversed-phase column.

Mixed-Mode HPLC

Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[2][3][4] This approach is particularly useful for separating compounds with similar polarities but different charge states, such as isomers of pyrimidine carboxylic acids.

Principle: Mixed-mode columns can have both hydrophobic ligands and ion-exchange functional groups on the stationary phase. This allows for the simultaneous exploitation of differences in hydrophobicity and ionic character among analytes, often leading to enhanced resolution that is not achievable with a single separation mode.[2][3][4]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from the analysis of Orotic Acid (Uracil-6-carboxylic acid), a representative pyrimidine carboxylic acid, using a validated RP-HPLC method.[5][6]

Table 1: System Suitability Parameters [6]

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005689
% RSD of Peak Area (n=5)≤ 2.0%0.5%

Table 2: Method Validation Summary [5][6]

ParameterResult
Linearity Range10 - 70 µg/mL
Correlation Coefficient (r²)0.999
Accuracy (% Recovery)99.5% - 100.8%
Precision (% RSD)< 1.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Table 3: Assay of Marketed Formulation [6]

DrugLabeled AmountMean Amount Found% Purity ± SD
Orotic Acid300 mg298.71 mg99.6% ± 0.3

Experimental Protocols

General Sample Preparation Protocol
  • Dissolution: Dissolve the crude or partially purified pyrimidine carboxylic acid in a suitable solvent. For RP-HPLC, this is often the mobile phase or a solvent with a similar or weaker elution strength (e.g., water, methanol, or acetonitrile).

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Dilution: Dilute the sample to an appropriate concentration for injection. The optimal concentration will depend on the loading capacity of the column and the sensitivity of the detector.

Protocol 1: Reversed-Phase HPLC Purification of Orotic Acid

This protocol is based on a validated method for the quantification of orotic acid and can be scaled up for preparative purification.[5][6]

  • Instrumentation: A standard preparative HPLC system with a UV detector.

  • Column: Enable C18G (250 x 4.6 mm, 5 µm). For preparative scale, a column with a larger internal diameter (e.g., 21.2 mm or 50 mm) and the same stationary phase chemistry should be used.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and methanol (60:40 v/v).[5][6]

  • Flow Rate: 1 mL/min for analytical scale. This will need to be scaled up for preparative columns.

  • Detection: UV at 280 nm.[5][6]

  • Injection Volume: Dependent on the column dimensions.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the separation and collect the fractions corresponding to the peak of interest.

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified pyrimidine carboxylic acid.

Protocol 2: Mixed-Mode HPLC for Separation of Pyrimidine Carboxylic Acid Isomers

This protocol is adapted from methods used for the separation of pyridine carboxylic acid isomers, which are structurally similar to pyrimidine carboxylic acids.[7]

  • Instrumentation: A standard preparative HPLC system with a UV detector.

  • Column: A mixed-mode column such as a Coresep 100 (reversed-phase/cation-exchange).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5% acetonitrile with 0.1% phosphoric acid). The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH.[7]

  • Flow Rate: To be optimized based on the column dimensions.

  • Detection: UV at a wavelength appropriate for the specific pyrimidine carboxylic acid (e.g., 255 nm or 275 nm).[7]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample containing the isomeric mixture.

    • Collect the separated isomer peaks in different fractions.

    • Confirm the identity and purity of each isomer using analytical methods.

    • Combine and evaporate the pure fractions.

Protocol 3: Chiral HPLC Separation of Pyrimidine Carboxylic Acid Enantiomers

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is more common.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase. Common CSPs for separating chiral acids include those based on derivatized cellulose and amylose, or macrocyclic glycopeptides.[8]

  • Mobile Phase: The mobile phase will depend on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile with an acidic modifier like formic acid or trifluoroacetic acid).

  • Flow Rate: Typically 0.5 - 1.5 mL/min for analytical columns.

  • Detection: UV detection at an appropriate wavelength.

  • Procedure:

    • Screen different chiral columns and mobile phases to find a suitable separation method.

    • Optimize the separation by adjusting the mobile phase composition and temperature.

    • Once a satisfactory separation is achieved on an analytical scale, the method can be scaled up to a preparative scale for the isolation of individual enantiomers.

    • Collect the fractions for each enantiomer.

    • Analyze the enantiomeric purity of the collected fractions.

    • Pool the pure fractions and remove the solvent.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the HPLC purification of pyrimidine carboxylic acids.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Dilution Dilute to Working Concentration Filtration->Dilution Injection Inject onto HPLC Column Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Purity_Check Purity Analysis of Fractions Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Obtain Purified Compound Evaporation->Final_Product

Caption: General workflow for HPLC purification.

Chiral_Separation_Strategy Start Racemic Pyrimidine Carboxylic Acid Screening Screen Chiral Stationary Phases (e.g., Cellulose, Amylose, Glycopeptide based) Start->Screening Optimization Optimize Mobile Phase (Normal, Reversed, or Polar Organic) Screening->Optimization Scale_Up Scale-up to Preparative HPLC Optimization->Scale_Up Isolation Isolate Enantiomers Scale_Up->Isolation Enantiomer_1 Pure Enantiomer 1 Isolation->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Isolation->Enantiomer_2

Caption: Strategy for chiral HPLC separation.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the successful purification of pyrimidine carboxylic acids using HPLC. By selecting the appropriate stationary phase, mobile phase, and detection parameters, researchers can achieve high purity and recovery of their target compounds. The detailed workflows and quantitative data serve as a valuable resource for method development and optimization in the fields of pharmaceutical sciences and chemical research.

References

Application Notes and Protocols: NMR Analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the aminopyrimidine class. Aminopyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] As a functionalized pyrimidine, this compound serves as a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application in further chemical synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structural characterization of such organic molecules.

This document provides a detailed protocol for the NMR analysis of this compound, including predicted ¹H and ¹³C NMR data based on analogous structures, and a generalized experimental workflow.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
-S-CH~ 2.5Singlet3H~ 14
Pyrimidine-H 6~ 8.5Singlet1H~ 158
-NH~ 7.5 - 8.0Broad Singlet2H-
-COOH ~ 12.0 - 13.0Broad Singlet1H~ 168
Pyrimidine-C 2 (-S-CH₃)---~ 172
Pyrimidine-C 4 (-NH₂)---~ 162
Pyrimidine-C 5 (-COOH)---~ 105

Note: These are predicted values and may vary slightly from experimental results. The broad signals for -NH₂ and -COOH protons are due to hydrogen bonding and exchange with residual water in the solvent.

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the compound and its ability to slow down the exchange of labile protons (NH₂ and COOH), allowing for their observation.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently vortex or sonicate the sample until the solid is completely dissolved.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans (or until an adequate signal-to-noise ratio is achieved).

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at δ 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the broader context of using a compound like this in drug discovery.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Instrument Parameters instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate & Reference Spectrum process->calibrate analyze Analyze Shifts & Integration calibrate->analyze structure Structure Confirmation analyze->structure

Caption: Experimental workflow for NMR analysis.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies start_mol 4-Amino-2-(methylthio) pyrimidine-5-carboxylic acid (Building Block) library Synthesize Derivative Library start_mol->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id target_id Target Identification hit_id->target_id pathway Signaling Pathway Analysis target_id->pathway lead_opt Lead Optimization pathway->lead_opt

Caption: Role in a drug discovery workflow.

References

Application Notes and Protocols: Derivatization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and its subsequent evaluation in various bioassays. The primary derivatization strategy focuses on the versatile and widely applicable amide coupling of the carboxylic acid moiety.

Introduction

This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The presence of a carboxylic acid group at the 5-position, an amino group at the 4-position, and a methylthio group at the 2-position offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

This document outlines a general workflow for the derivatization of this scaffold via amide bond formation and provides protocols for selected bioassays to evaluate the biological activity of the resulting derivatives.

Derivatization Strategy: Amide Coupling

A common and effective method for derivatizing this compound is through the formation of an amide bond by coupling the carboxylic acid with a variety of primary or secondary amines. This is typically achieved using a coupling agent to activate the carboxylic acid.

Workflow for Derivatization and Bioassay

G cluster_synthesis Derivatization cluster_bioassay Bioassays start 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid coupling Amide Coupling (e.g., EDC, HOBt) start->coupling amine Primary/Secondary Amine amine->coupling product Amide Derivative Library coupling->product bioassay Biological Screening (e.g., Anticancer, Anti-inflammatory) product->bioassay Screening data Quantitative Data (IC50, % Inhibition) bioassay->data G cluster_pathway Apoptosis Pathway drug Pyrimidine Derivative cell Cancer Cell drug->cell Induces apoptosis Apoptosis cell->apoptosis G cluster_logic COX Inhibition Logic compound Test Compound cox1 COX-1 compound->cox1 Inhibition cox2 COX-2 compound->cox2 Inhibition prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation

References

The Role of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HCS-2025-01

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a highly functionalized pyrimidine derivative that serves as a versatile building block in heterocyclic synthesis. Its strategic placement of an amino group, a carboxylic acid, and a reactive methylthio group on the pyrimidine core makes it an ideal precursor for the construction of a variety of fused heterocyclic systems. These resulting scaffolds, particularly pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antiviral, antibacterial, and anticancer properties. The inherent reactivity of the functional groups allows for a range of cyclization strategies, making this compound a valuable tool for researchers and scientists in the field of organic and medicinal chemistry.

Principle

The primary application of this compound in heterocyclic synthesis lies in its ability to undergo cyclocondensation reactions. The 4-amino group and the 5-carboxylic acid (or its derivatives, such as esters or amides) can react with various one or two-carbon synthons to form a second fused pyrimidine ring, leading to the pyrimido[4,5-d]pyrimidine core. The 2-methylthio group can be retained in the final product or can be displaced by other nucleophiles to introduce further molecular diversity. A common synthetic strategy involves the initial conversion of the carboxylic acid to a more reactive species like an ester or an amide, followed by cyclization with reagents such as formamide, urea, or guanidine.

Applications

The fused heterocyclic compounds synthesized from this compound and its derivatives are key components in the development of novel therapeutic agents. The pyrimido[4,5-d]pyrimidine scaffold, for instance, is a core structure in a number of compounds with demonstrated biological efficacy. The ability to readily synthesize a library of derivatives from this starting material allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Experimental Protocols

Representative Protocol: Synthesis of a 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one Derivative

This protocol describes a representative two-step synthesis of a 2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one derivative, starting with the esterification of this compound, followed by cyclization with formamide. This method is adapted from general procedures for the synthesis of similar fused pyrimidine systems.

Step 1: Esterification of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure ester.

Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core

  • Reaction Setup: In a round-bottom flask, place the ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) and formamide (20 eq).

  • Reaction Conditions: Heat the mixture at 150-160 °C for 8-12 hours. The reaction should be carried out in a fume hood due to the evolution of ammonia.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or a mixture of DMF and water to yield the pure 2-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from various 4-aminopyrimidine precursors, illustrating typical reaction conditions and yields.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateFormamideNeat150-1608-1275-85
4-Amino-2-(methylthio)pyrimidine-5-carboxamideTriethylDMF120-1306-880-90
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateUreaNeat180-1904-665-75
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateGuanidineEthanolReflux12-1670-80

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclization start This compound reagents1 Ethanol, H2SO4 (cat.) reaction1 Reflux (4-6h) start->reaction1 reagents1->reaction1 product1 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate reaction1->product1 reagents2 Formamide reaction2 Heat (150-160°C, 8-12h) product1->reaction2 reagents2->reaction2 final_product 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one reaction2->final_product

Caption: Experimental workflow for the two-step synthesis.

signaling_pathway cluster_reactants Starting Materials cluster_products Products A This compound Derivative (Ester or Amide) C Cyclocondensation Reaction A->C B One-Carbon Synthon (e.g., Formamide, Orthoformate) B->C D Fused Pyrimido[4,5-d]pyrimidine C->D Formation of new pyrimidine ring

Caption: Logical relationship in the synthesis of pyrimido[4,5-d]pyrimidines.

Application of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in agrochemical research due to their diverse biological activities, which include herbicidal, fungicidal, and insecticidal properties. This document provides a detailed overview of the potential applications of this compound and its derivatives in the development of new crop protection agents. While direct research on this specific parent compound is limited in publicly available literature, studies on its close analogs and derivatives provide strong evidence of its potential as a lead structure for novel agrochemicals. This document will focus on its demonstrated application as a scaffold for fungicides and its potential in other areas of agrochemical research.

Fungicidal Applications

Research has primarily focused on the derivatization of the carboxylic acid group of pyrimidine compounds to enhance their fungicidal potency. A notable study synthesized a series of carboxamide derivatives of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid and evaluated their in vitro activity against the plant pathogenic fungus Sclerotinia sclerotiorum.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of selected carboxamide derivatives of a structurally related pyrimidine carboxylic acid against Sclerotinia sclerotiorum.

Compound IDDerivative StructureConcentration (mg/L)Inhibition Rate (%)[1]
3a 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-(2-methylphenyl)carbamate10069.5
3g 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-(3-trifluoromethylphenyl)carbamate10070.3
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

Molecular docking studies of the active carboxamide derivatives suggest a potential mechanism of action involving the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[1] SDH inhibitors disrupt the fungus's ability to produce ATP, leading to cell death. The carboxamide moiety is believed to interact with key amino acid residues in the active site of the enzyme.

Fungicidal_Mechanism cluster_fungus Fungal Cell cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- SDH Succinate Dehydrogenase (Complex II) SDH->Complex_III e- Succinate Succinate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces Fumarate Fumarate Succinate->Fumarate Catalyzes Pyrimidine_Derivative 4-Amino-2-(methylthio)pyrimidine -5-carboxylic acid Derivative Pyrimidine_Derivative->SDH

Proposed fungicidal mechanism of pyrimidine carboxamide derivatives.

Experimental Protocols

Synthesis of Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of carboxamide derivatives from this compound, based on methodologies for similar compounds.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Amide Formation: In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Fungicidal Activity Assay

This protocol describes a method to evaluate the in vitro fungicidal activity of the synthesized compounds against a plant pathogenic fungus like Sclerotinia sclerotiorum.

Materials:

  • Synthesized pyrimidine derivatives

  • Sclerotinia sclerotiorum culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 50-60 °C.

  • Dosing: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100 mg/L). Add the same volume of DMSO to the control plates.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing Sclerotinia sclerotiorum culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Fungicidal Assay Start 4-Amino-2-(methylthio)pyrimidine -5-carboxylic acid Acid_Chloride Acid Chloride Formation Start->Acid_Chloride Amide_Formation Amide Formation Acid_Chloride->Amide_Formation Purification Purification Amide_Formation->Purification Stock_Solution Prepare Stock Solutions (in DMSO) Purification->Stock_Solution Dosing Add Compound to PDA Stock_Solution->Dosing PDA_Prep Prepare PDA Medium PDA_Prep->Dosing Inoculation Inoculate with Fungus Dosing->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Analysis Calculate Inhibition Rate Measurement->Analysis

General workflow for synthesis and fungicidal screening.

Potential Herbicidal and Insecticidal Applications

  • Herbicidal Potential: Pyrimidine biosynthesis is a known target for herbicides.[1] Compounds that inhibit key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can lead to phytotoxicity in weeds. The pyrimidine scaffold of this compound makes it a candidate for exploration as a potential inhibitor of such enzymes. Further research involving whole-plant screening and enzyme inhibition assays would be necessary to validate this potential.

  • Insecticidal Potential: Certain pyrimidine derivatives have been reported to exhibit insecticidal activity. The mode of action can vary, but some compounds are known to affect the nervous system of insects. Structure-activity relationship (SAR) studies involving the modification of the substituents on the pyrimidine ring of this compound could lead to the discovery of novel insecticidal agents.

Conclusion

This compound serves as a valuable scaffold for the development of new agrochemicals. The fungicidal activity of its carboxamide derivatives against Sclerotinia sclerotiorum highlights its potential in creating novel fungicides, possibly targeting the succinate dehydrogenase enzyme. While its herbicidal and insecticidal potential remains largely unexplored, the known activities of other pyrimidine-based compounds suggest that this is a promising area for future research. The protocols provided herein offer a starting point for the synthesis, screening, and evaluation of new derivatives based on this versatile chemical structure. Further investigation is warranted to fully elucidate the agrochemical potential of this compound and its analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine derivatives. Here, you will find answers to frequently asked questions and detailed guides to optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might face during your pyrimidine synthesis experiments, with a focus on the widely used Biginelli reaction and general troubleshooting principles applicable to other synthesis routes.

Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired pyrimidine product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in pyrimidine synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure the high purity of your starting materials (aldehyde, β-dicarbonyl compound, and urea/thiourea). Impurities can act as inhibitors or lead to unwanted side reactions.[1]

    • Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions like the Biginelli synthesis, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can sometimes drive the reaction to completion and improve yields.[1]

  • Catalyst Activity and Choice:

    • Activity: If you are using a reusable catalyst, ensure it has been properly regenerated and is still active. For acid catalysts, verify the concentration is appropriate. Catalyst deactivation can significantly hinder the reaction rate.

    • Catalyst Selection: The choice of catalyst is crucial. While classical methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions. Consider screening various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or organocatalysts, as they can offer improved yields and milder reaction conditions.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy. If you are running the reaction at room temperature, try increasing the temperature incrementally. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer times to reach completion.

    • Solvent: The solvent plays a critical role in reactant solubility and reaction rate. Polar solvents like ethanol and acetonitrile are commonly used. However, solvent-free conditions or the use of alternative solvents like ionic liquids have been shown to improve yields in certain cases. Experimenting with different solvents can be beneficial.

  • Atmosphere: Some pyrimidine synthesis reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates, leading to improved yields.[2]

Side Product Formation

Q2: My reaction is producing significant amounts of side products, complicating purification. What are the likely impurities and how can I minimize them?

A2: Side product formation is a common challenge in pyrimidine synthesis. Here are some of the most frequently encountered byproducts and strategies to mitigate their formation:

  • Hantzsch Dihydropyridine Byproducts (in Biginelli Reaction):

    • Issue: A common yellow, fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde.[3]

    • Troubleshooting:

      • Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of this byproduct.[3]

      • Catalyst Choice: Certain Lewis acids may selectively promote the Biginelli pathway over the Hantzsch pathway.[3]

      • Order of Addition: Adding the urea component last may help minimize its decomposition at higher temperatures, which can contribute to the formation of the Hantzsch product.[3]

  • N-Acylurea Byproducts:

    • Issue: These byproducts can form from the reaction of the β-ketoester with urea, creating purification challenges.[3]

    • Troubleshooting: Modifying the order of addition of reactants or changing the catalyst can sometimes disfavor the pathway leading to N-acylurea formation.

  • Self-Condensation of Reactants:

    • Issue: Aldehydes, particularly aliphatic ones, can undergo self-condensation under acidic conditions.[4]

    • Troubleshooting:

      • Use a milder catalyst.

      • Add the aldehyde slowly to the reaction mixture to maintain a low concentration.

Purification Challenges

Q3: I am having difficulty purifying my crude pyrimidine product. What are the best practices for purification?

A3: The purification strategy depends on the physical state and purity of your crude product.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of dihydropyrimidinones include ethanol.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities. Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Purity Check: The purity of the recrystallized product can be assessed by its melting point. A sharp melting point range (within 1-2 °C) is indicative of high purity.

  • Column Chromatography: If recrystallization is ineffective or your product is an oil, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrimidine derivatives.

    • Mobile Phase: The choice of eluent (mobile phase) depends on the polarity of your compound. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute compounds with higher polarity. TLC is essential for determining the optimal solvent system.

Comparison of Purification Methods:

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperatures.Differential partitioning between a stationary and mobile phase based on polarity.[5]
Typical Purity Good to Excellent (>98%)[5]Good to Excellent (>99% for some compounds)[5]
Yield Moderate to High (>80% possible)[5]Variable, depends on separation efficiency.
Applicability Best for crystalline solids.[5]Applicable to solids, oils, and non-crystalline materials.[5]
Cost & Time Generally more cost-effective and can be faster for large scales.Can be more expensive and time-consuming, especially for large scales.[5]

Optimizing Reaction Conditions: Data Tables

The following tables summarize quantitative data on the effect of various parameters on the yield of pyrimidine synthesis, primarily focusing on the Biginelli reaction.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (20 mol%)Water900.592[6]
Yb(OTf)₃Solvent-free1000.596
FeCl₃AcetonitrileReflux288
ZnCl₂Acetic AcidRT685[7]
Chitosan-Immobilized Ionic LiquidSolvent-free90195[8]
PEG-HClO₄Solvent-free701.594[9]

Table 2: Effect of Solvent on Biginelli Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolHClReflux475
AcetonitrileBi(NO₃)₃Reflux2.595[10]
DichloromethaneBi(NO₃)₃Reflux2.565[10]
TolueneBi(NO₃)₃Reflux2.542[10]
WaterHCl900.592[6]
Solvent-freeYb(OTf)₃1000.596

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

Synthesis MethodTimeYield (%)Reference
Conventional Heating6.5 h65[11]
Microwave Irradiation24 min82[11]
Conventional Heating12 h64[11]
Microwave Irradiation8 min79[11]
Conventional Heating5.5 h60[11]
Microwave Irradiation28 min78[11]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction

This protocol describes a standard procedure for the synthesis of dihydropyrimidinones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol offers a rapid and efficient alternative to conventional heating.

  • Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalyst such as sulfamic acid (20 mol %).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power of 300-400W for the time required to complete the reaction (typically 2-10 minutes), as monitored by TLC.

  • Workup: After irradiation, cool the reaction mixture and add ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Pyrimidine Synthesis

Troubleshooting_Low_Yield start Low or No Product Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check catalyst_check Evaluate Catalyst Activity & Choice reagent_check->catalyst_check Reagents OK sub_reagent1 Use High Purity Reagents reagent_check->sub_reagent1 sub_reagent2 Adjust Stoichiometry (e.g., excess urea) reagent_check->sub_reagent2 condition_check Optimize Reaction Conditions catalyst_check->condition_check Catalyst OK sub_catalyst1 Regenerate or Replace Catalyst catalyst_check->sub_catalyst1 sub_catalyst2 Screen Different Catalysts (Lewis vs. Brønsted) catalyst_check->sub_catalyst2 atmosphere_check Consider Inert Atmosphere condition_check->atmosphere_check Conditions Optimized sub_condition1 Vary Temperature condition_check->sub_condition1 sub_condition2 Increase Reaction Time (Monitor by TLC) condition_check->sub_condition2 sub_condition3 Test Different Solvents or Solvent-Free condition_check->sub_condition3 success Improved Yield atmosphere_check->success Inert Atmosphere Applied sub_atmosphere Run reaction under N2 or Ar atmosphere_check->sub_atmosphere sub_reagent1->catalyst_check sub_reagent2->catalyst_check sub_catalyst1->condition_check sub_catalyst2->condition_check sub_condition1->atmosphere_check sub_condition2->atmosphere_check sub_condition3->atmosphere_check sub_atmosphere->success

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

De Novo Pyrimidine Biosynthesis Pathway and its Regulation

Pyrimidine_Biosynthesis cluster_step1 Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II (CPSII) Carbamoyl_P Carbamoyl Phosphate Bicarbonate Bicarbonate ATP_CPS 2 ATP Aspartate Aspartate ATCase Aspartate Transcarbamoylase (ATCase) Aspartate->ATCase CPSII->Carbamoyl_P Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase Dihydroorotase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase Orotate Orotate DHODH->Orotate UMPS UMP Synthase OMP Orotidine 5'-Monophosphate (OMP) UMPS->OMP Carbamoyl_P->ATCase Carbamoyl_Asp->DHOase Dihydroorotate->DHODH Orotate->UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UTP UTP UMP->UTP Phosphorylation UTP->CPSII Feedback Inhibition CTP CTP UTP->CTP CTP Synthetase CTP->ATCase Feedback Inhibition (in bacteria) PRPP_activator PRPP PRPP_activator->CPSII Activation ATP_activator ATP ATP_activator->CPSII Activation ATP_activator->ATCase Activation (in bacteria)

Caption: Key regulatory steps in the de novo pyrimidine biosynthesis pathway.

References

Technical Support Center: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Q1: My final product shows a persistent impurity with a higher molecular weight than the target compound. What could it be?

A1: A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. A higher molecular weight impurity could be the result of incomplete hydrolysis, meaning your final product is contaminated with the starting material, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. To resolve this, you can try extending the reaction time of the hydrolysis step or increasing the concentration of the base (e.g., NaOH or KOH). Monitoring the reaction by TLC or LC-MS can help determine the point of complete consumption of the starting material.

Q2: I observe a byproduct with a similar retention time to my product in reverse-phase HPLC. How can I identify and remove it?

A2: This could be the amide intermediate, 4-amino-2-(methylthio)pyrimidine-5-carboxamide, formed from the incomplete hydrolysis of a nitrile precursor. Since the amide is structurally very similar to the carboxylic acid, it can be challenging to separate. To confirm its identity, you can use LC-MS to check for the corresponding molecular ion peak. To minimize its formation, ensure that the hydrolysis conditions (e.g., temperature, reaction time, and reagent concentration) are sufficient for complete conversion to the carboxylic acid. Purification can be attempted by recrystallization from a suitable solvent system, potentially exploiting slight differences in solubility and pKa.

Q3: My reaction has resulted in a complex mixture of products, and the yield of the desired carboxylic acid is low. What are the likely side reactions?

A3: The synthesis of the pyrimidine core, often achieved through the condensation of S-methylisothiourea with a functionalized three-carbon component, can lead to several side products if the reaction conditions are not optimal. Potential side reactions include:

  • Incorrect cyclization: This can lead to the formation of isomeric pyrimidine structures or other heterocyclic systems.

  • Dimerization or polymerization: Of starting materials or reactive intermediates.

  • Side reactions involving the amino group: The amino group can sometimes react with other electrophiles present in the reaction mixture. For instance, in related pyrimidine syntheses, the formation of di-acylated amine byproducts has been observed.

To troubleshoot, ensure the purity of your starting materials, control the reaction temperature carefully, and consider the order of addition of reagents.

Q4: After methylation of the thiol group, I detect impurities. What are they and how can I avoid them?

A4: If your synthesis involves the methylation of a 2-thiouracil precursor, you might encounter over-methylation or N-methylation in addition to the desired S-methylation. To favor S-methylation, it is crucial to control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and the basicity of the reaction medium. Using a milder base and lower temperatures can often improve the selectivity of the reaction.

Summary of Potential Byproducts

The following table summarizes common byproducts that may be encountered during the synthesis of this compound, their likely origin, and suggested analytical methods for detection.

Byproduct/ImpurityStructureLikely OriginSuggested Analytical Method(s)
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateC8H11N3O2SIncomplete hydrolysis of the ethyl ester precursor.LC-MS, 1H NMR
4-Amino-2-(methylthio)pyrimidine-5-carboxamideC6H8N4OSIncomplete hydrolysis of a nitrile precursor.LC-MS, IR Spectroscopy
4-Amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidC5H5N3O2SIncomplete methylation of the thiol group.LC-MS, 1H NMR
N-methylated byproductC7H9N3O2SSide reaction during the methylation step.LC-MS, 1H NMR
Di-acylated amine byproductVariesSide reaction involving the 4-amino group.LC-MS

Experimental Protocol: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes a general method for the hydrolysis of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate to the target carboxylic acid.

Materials:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (1-2 molar equivalents) to the flask.

  • Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold distilled water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow cluster_0 Synthesis & Initial Analysis cluster_1 Problem Identification cluster_2 Troubleshooting Actions start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Work-up & Isolation reaction_complete->workup analysis Analyze Final Product (NMR, LC-MS, etc.) workup->analysis pure Product Pure? analysis->pure end Successful Synthesis pure->end Yes incomplete_hydrolysis Incomplete Hydrolysis Suspected (e.g., starting ester present) pure->incomplete_hydrolysis No - Higher MW Impurity amide_byproduct Amide Byproduct Suspected (from nitrile precursor) pure->amide_byproduct No - Similar Polarity Impurity other_impurities Other Impurities Detected pure->other_impurities No - Other Peaks action_hydrolysis Increase reaction time/base concentration incomplete_hydrolysis->action_hydrolysis action_amide Optimize hydrolysis conditions (temp, time) amide_byproduct->action_amide action_purification Purify via Recrystallization/Chromatography other_impurities->action_purification action_hydrolysis->workup action_amide->workup action_purification->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to difficulties in solubility and separation from structurally similar impurities. Additionally, the presence of a methylthio group introduces a potential site for oxidation, which could generate sulfoxide or sulfone impurities.

Q2: What are the likely impurities I might encounter?

A2: Common impurities may include unreacted starting materials, byproducts from the synthetic route, and degradation products. Potential side-products in the synthesis of similar aminopyrimidine carboxylic acids can include regioisomers, over-alkylated products, or hydrolyzed intermediates. Oxidation of the methylthio group can also lead to sulfoxide or sulfone impurities.

Q3: What is the general solubility profile of this compound?

A3: As an amphoteric molecule, its solubility is pH-dependent. It is expected to be more soluble in acidic and basic aqueous solutions compared to neutral pH, where it may exist as a zwitterion with lower aqueous solubility. It is likely to have some solubility in polar organic solvents like DMF and DMSO.

Q4: Are there any known stability issues with this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For carboxylic acids, common solvents include ethanol, methanol, or water.[1] Experiment with solvent mixtures (e.g., ethanol/water, acetone/water) to optimize solubility and crystal formation.
Compound is Too Soluble If the compound remains in the mother liquor, try using a less polar solvent or a solvent mixture. You can also try to reduce the volume of the solvent used for dissolution.
Precipitation Instead of Crystallization Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of the pure compound can also induce crystallization.
pH is Not at the Isoelectric Point For amphoteric compounds, solubility is often lowest at the isoelectric point. Adjusting the pH of the aqueous solution to the isoelectric point can induce precipitation/crystallization. This needs to be determined experimentally.
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause Troubleshooting Steps
Inadequate Separation on Silica Gel Due to the polar nature of the compound, it may streak or show poor separation on normal-phase silica gel. Consider using a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by protonating the amino group.
Co-elution of Impurities If impurities have similar polarity, consider switching to a different stationary phase. Reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid can be an effective alternative.
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using neutral or deactivated silica gel, or switching to an alternative stationary phase like alumina, might be beneficial.
Issue 3: Product is an Oil or Gummy Solid
Possible Cause Troubleshooting Steps
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be preventing solidification.
Presence of Impurities Oiling out is often a sign of impurities that inhibit crystallization. Attempt further purification by a different method (e.g., if recrystallization failed, try chromatography or acid-base extraction).
Formation of a Salt If the compound has been exposed to acidic or basic conditions, it might exist as a salt, which can be more difficult to crystallize. Neutralize the compound before attempting crystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique exploits the amphoteric nature of the molecule to separate it from non-ionizable impurities.

Methodology:

  • Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming a water-soluble salt.

  • Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to the isoelectric point. The product should precipitate out of the solution. The exact pH for precipitation should be determined empirically.

  • Filter the solid, wash with cold water, and dry under vacuum.

AcidBaseExtraction Crude Crude Product Dissolve Dissolve in 1M NaOH Crude->Dissolve Wash Wash with Organic Solvent Dissolve->Wash Removes non-acidic impurities Acidify Acidify with 1M HCl to Isoelectric Point Wash->Acidify Filter Filter and Dry Acidify->Filter Product precipitates Pure Pure Product Filter->Pure

Figure 1: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization

Methodology:

  • Select an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents. Good candidates for carboxylic acids include ethanol, methanol, and water, or mixtures thereof.[1]

  • Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Methodology:

  • Normal-Phase Chromatography:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Load the crude product (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of solvent for wet loading).

    • Elute with a solvent system such as dichloromethane:methanol (e.g., 95:5 to 90:10) or ethyl acetate:methanol, potentially with the addition of 0.1-1% acetic acid to improve peak shape.

    • Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Reverse-Phase Chromatography:

    • Use a C18 column.

    • Elute with a gradient of water and acetonitrile or methanol, with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents. A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile.

    • Monitor the elution by UV detection.

    • Collect the fractions containing the product and remove the solvent. Note that removing the TFA from the final product might require additional steps if it is not desired.

ChromatographyWorkflow cluster_0 Normal Phase cluster_1 Reverse Phase Crude Sample_NP Crude Sample Load Column_NP Load Sample Crude Sample_NP->Load Column_NP Slurry Pack_NP Slurry Pack Silica Gel Slurry Pack_NP->Load Column_NP Elute_NP Elute (e.g., DCM/MeOH +/- AcOH) Load Column_NP->Elute_NP Collect Fractions_NP Collect & Analyze Fractions Elute_NP->Collect Fractions_NP Combine & Evaporate_NP Combine Pure Fractions & Evaporate Collect Fractions_NP->Combine & Evaporate_NP Pure Product_NP Pure Product Combine & Evaporate_NP->Pure Product_NP Crude Sample_RP Crude Sample Load Column_RP Load Sample Crude Sample_RP->Load Column_RP Equilibrate Column_RP Equilibrate C18 Column Equilibrate Column_RP->Load Column_RP Elute_RP Elute (e.g., H2O/ACN +/- TFA) Load Column_RP->Elute_RP Collect Fractions_RP Collect & Analyze Fractions Elute_RP->Collect Fractions_RP Combine & Evaporate_RP Combine Pure Fractions & Evaporate Collect Fractions_RP->Combine & Evaporate_RP Pure Product_RP Pure Product Combine & Evaporate_RP->Pure Product_RP

Figure 2: General workflows for normal and reverse-phase column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general chemical principles, as specific literature on the purification of this compound is limited. Experimental conditions should be optimized for your specific sample and laboratory setup.

References

Technical Support Center: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to address common challenges encountered during this synthesis.

I. Synthesis Overview & Logical Workflow

The primary synthetic route to obtain this compound involves a two-step process:

  • Formation of the Pyrimidine Ring: Synthesis of the intermediate, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This workflow is a common and effective method for accessing the target molecule.

Synthesis Workflow Synthesis Workflow for this compound start Starting Materials step1 Step 1: Pyrimidine Ring Formation (e.g., via three-component reaction) start->step1 intermediate Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis intermediate->step2 product This compound step2->product purification Purification product->purification

Caption: A logical workflow for the synthesis of this compound.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

A. Step 1: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Synthesis

Issue 1: Low Yield of the Ethyl Ester

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extend the reaction time if necessary. - Temperature: Gradually increase the reaction temperature, monitoring for any potential decomposition of starting materials or product.
Side Reactions - Hantzsch Dihydropyridine Formation: This can occur as a fluorescent byproduct. Lowering the reaction temperature can help minimize its formation.[1] - Knoevenagel Condensation: The aldehyde and the active methylene compound may react to form an α,β-unsaturated dicarbonyl compound that does not cyclize efficiently. Ensure the reaction conditions favor the desired three-component reaction.
Purity of Reactants - Use high-purity starting materials. Impurities in the aldehyde, active methylene compound, or S-methylisothiourea can inhibit the reaction.
Suboptimal Reaction Conditions - Solvent: While ethanol is commonly used, consider screening other solvents like dioxane or toluene to improve the solubility of reactants and the reaction rate.[2] - Catalyst: The use of a catalytic amount of a Brønsted or Lewis acid may be necessary to facilitate the reaction.[1]

Issue 2: Formation of Impurities

Potential Cause Recommended Solution
Formation of 4-chloro-thienopyrimidine - In syntheses involving certain precursors, this byproduct can form. Ensure the correct starting materials and reaction conditions are used for the desired pyrimidine synthesis.[2]
Uncyclized Intermediates - If uncyclized intermediates are detected, this may be due to insufficient activation of the carbonyl group for the final ring-closing step. Increasing the concentration or strength of the acid catalyst, or increasing the reaction temperature, may promote cyclization.[3]
B. Step 2: Hydrolysis to Carboxylic Acid

Issue 1: Incomplete Hydrolysis

Potential Cause Recommended Solution
Insufficient Base - Ensure a sufficient molar excess of the base (e.g., NaOH, KOH, or LiOH) is used to drive the reaction to completion.
Low Reaction Temperature - Heating the reaction mixture is often necessary for ester hydrolysis. Refluxing in a suitable solvent is a common practice.
Poor Solubility - The ethyl ester may have limited solubility in a purely aqueous base. The use of a co-solvent such as ethanol, methanol, or THF can improve solubility and facilitate the reaction.

Issue 2: Product Degradation or Side Reactions

Potential Cause Recommended Solution
Rearrangement to Pyrimidyl-ketones - Under certain basic conditions, 5-ethoxycarbonyl-pyrimidines can rearrange to 4-hydroxy-5-acetylpyrimidines.[4] Using milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) and careful monitoring can help to avoid this.
Harsh Reaction Conditions - Prolonged heating or the use of a highly concentrated base can lead to the degradation of the pyrimidine ring. Monitor the reaction closely and work it up as soon as the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the yield of the ethyl ester synthesis?

A good starting point is a three-component reaction using an appropriate aldehyde, an active methylene compound (like ethyl cyanoacetate), and S-methylisothiourea sulfate in a solvent such as ethanol, often with a basic catalyst. The reaction temperature can be initially set to reflux, and the progress monitored by TLC.

Q2: How can I purify the final this compound?

Purification is typically achieved by recrystallization. After the hydrolysis reaction, the mixture is usually acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water.

Q3: I am observing a resinous material during the workup of my esterification reaction. What could be the cause?

Resin formation can sometimes occur upon neutralization, especially in related heterocyclic syntheses.[5] Allowing the neutralized mixture to stand, sometimes with the addition of a solvent like aqueous ammonia, can induce crystallization.[5]

Q4: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood.

IV. Experimental Protocols

A. Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • Appropriate aldehyde (e.g., formaldehyde or a precursor)

  • Ethyl 2-cyano-3-ethoxyacrylate (or equivalent active methylene compound)

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add S-methylisothiourea sulfate and stir until it dissolves.

  • Add ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute acetic acid).

  • The product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

B. Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Materials:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol

  • Water

  • Hydrochloric acid (dilute)

Procedure:

  • Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid until the product precipitates. The pH should be checked to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

V. Data Presentation

The following table summarizes general reaction conditions that can be used as a starting point for optimization. Specific yields will vary depending on the exact substrates and optimized conditions.

Reaction Step Key Parameters Typical Conditions Reported Yields (for similar systems)
Ester Synthesis TemperatureRefluxGood to excellent[6]
SolventEthanol, Dioxane
CatalystBase (e.g., Sodium Ethoxide)
Ester Hydrolysis BaseNaOH, KOH, LiOHHigh
SolventEthanol/Water, THF/Water
TemperatureRoom Temperature to Reflux

VI. Visualizing Potential Side Reactions

To aid in troubleshooting, the following diagram illustrates a common side reaction pathway that can occur during the pyrimidine ring formation, the Hantzsch dihydropyridine synthesis, which competes with the desired Biginelli-type reaction leading to the pyrimidine core.

Side_Reaction Competing Reaction Pathways in Pyrimidine Synthesis reactants Aldehyde + Active Methylene Cmpd + Amidine/Urea pyrimidine 4-Aminopyrimidine Derivative reactants->pyrimidine Favorable Conditions (e.g., lower temp) dihydropyridine Dihydropyridine Byproduct reactants->dihydropyridine Unfavorable Conditions (e.g., higher temp) desired_path Desired Pathway (Biginelli-type Reaction) side_path Side Reaction Pathway (Hantzsch-type Reaction)

Caption: Competing reaction pathways in pyrimidine synthesis.

References

stability issues of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the handling and experimental use of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation in aqueous solution The compound has limited aqueous solubility, which can be influenced by pH and temperature.1. Adjust pH: The carboxylic acid group suggests that solubility will be pH-dependent. Try dissolving the compound in a slightly basic solution (e.g., pH 7.5-8.5) to deprotonate the carboxylic acid, which should increase aqueous solubility. 2. Co-solvents: If working with a neutral pH is necessary, consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol. Be aware that co-solvents can affect the compound's stability. 3. Temperature: Gently warm the solution to aid dissolution, but be cautious as elevated temperatures can accelerate degradation. Cool the solution to the experimental temperature slowly.
Discoloration of the solution (e.g., turning yellow or brown) This may indicate degradation of the compound, possibly due to oxidation or photodecomposition.1. Protect from light: Store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. Prepare solutions fresh before use whenever possible. 2. Use deoxygenated solvents: If oxidation is suspected, particularly of the methylthio group, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon. 3. Work under an inert atmosphere: For sensitive experiments, handle the compound and its solutions under an inert atmosphere (e.g., in a glove box).
Inconsistent results in biological assays This could be due to the degradation of the compound in the assay medium over the course of the experiment.1. Assess stability in assay media: Perform a preliminary experiment to determine the stability of the compound in your specific cell culture or assay buffer. Incubate the compound in the medium for the duration of your experiment and analyze for degradation by HPLC. 2. Prepare fresh solutions: Always prepare working solutions fresh from a stock solution just before the experiment. 3. Minimize exposure to harsh conditions: Avoid prolonged exposure of the compound to high temperatures, extreme pH values, or intense light during the experimental setup.
Appearance of new peaks in HPLC analysis This is a clear indication of compound degradation.1. Characterize degradation products: If possible, use techniques like LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway. 2. Perform a forced degradation study: To understand the compound's stability profile, conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on information from chemical suppliers, the solid compound should be stored in a cool, dark, and dry place, under an inert atmosphere. Recommended storage temperatures are typically 2-8°C.

Q2: What is the best solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions of pyrimidine derivatives. For aqueous experiments, further dilutions should be made into the appropriate buffer, ensuring the final DMSO concentration is low enough to not affect the experiment.

Q3: How do pH and temperature affect the stability of this compound in solution?

A3: While specific data is unavailable, pyrimidine derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, which can be accelerated by elevated temperatures. The carboxylic acid moiety may undergo decarboxylation under certain conditions, particularly at acidic pH and high temperatures.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds, including pyrimidines, can be light-sensitive. It is a good laboratory practice to protect solutions from light to prevent potential photodegradation.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on its structure, potential degradation pathways include:

  • Oxidation: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and then to the sulfone.

  • Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group under harsh acidic or basic conditions.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially under acidic conditions and heat.

  • Photodegradation: UV or visible light could induce complex degradation pathways.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. Stress Conditions:

Stress ConditionSuggested Parameters
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.
Oxidation Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature and protect from light.
Thermal Degradation Heat the stock solution at 80°C in a controlled oven.
Photostability Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control (time 0) sample.

  • Calculate the percentage of degradation of the parent compound.

  • Note the retention times and peak areas of any new peaks (degradation products).

  • If necessary, use LC-MS to obtain mass information for the degradation products to help in their identification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolysis (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms if needed eval Calculate % Degradation Identify Degradation Products Propose Degradation Pathway lcms->eval

Caption: Workflow for a forced degradation study.

hypothetical_degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid sulfoxide Sulfoxide Derivative parent->sulfoxide [O] hydroxyl 4-Hydroxy Derivative parent->hydroxyl H2O, H+ or OH- decarboxylated 4-Amino-2-(methylthio)pyrimidine parent->decarboxylated -CO2, H+, Heat sulfone Sulfone Derivative sulfoxide->sulfone [O]

Caption: Hypothetical degradation pathways.

Technical Support Center: Troubleshooting Failed Reactions of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine carboxylic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low or No Product Yield in Amide Coupling Reaction

Question: I am attempting an amide coupling reaction with a pyrimidine carboxylic acid and an amine, but I am getting very low to no yield of my desired product. What are the common causes and how can I fix this?

Answer: Low conversion in amide coupling reactions is a frequent issue that can stem from several factors, including inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Assess Carboxylic Acid Activation: The carboxylic acid must be activated to make the carbonyl group more reactive towards nucleophilic attack.[3][4] Standard methods using reagents like DCC or EDC can sometimes be insufficient for electron-deficient pyrimidine systems.

    • Solution: Switch to a more potent coupling reagent. Phosphonium-based reagents (like PyBOP) or aminium/uronium-based reagents (like HATU or HBTU) are often more effective, especially for sterically hindered substrates or challenging couplings. Acyl fluoride formation can also be an effective strategy for coupling with electron-deficient amines.[5]

  • Evaluate Amine Reactivity: If your amine is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), the reaction will be sluggish.

    • Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to track the consumption of starting materials.[1]

  • Check for Solubility Issues: Pyrimidine carboxylic acids can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and low conversion.[6][7]

    • Solution: Screen different solvents. While DMF is common, other solvents like DMSO or NMP might be better for your specific substrate.[7] Using a co-solvent system can also improve solubility.

  • Verify Reagent Purity and Stoichiometry: Ensure all reagents, especially the coupling agent and the amine, are pure and anhydrous. Moisture can hydrolyze the activated intermediate. Ensure the stoichiometry is correct; sometimes, a slight excess of the amine (1.1-1.2 equivalents) can drive the reaction to completion.

Issue 2: My Pyrimidine Carboxylic Acid Starting Material is Not Dissolving.

Question: I'm having trouble dissolving my pyrimidine carboxylic acid in the reaction solvent. What can I do?

Answer: Solubility is a common hurdle with heterocyclic compounds like pyrimidine carboxylic acids, which can have strong intermolecular interactions (e.g., hydrogen bonding).[8]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Solubility of pyrimidine derivatives varies significantly across different organic solvents.[6]

    • Solution: Consult solubility data where available. For example, pyrimidine-4-carboxylic acid has good solubility in DMSO (~20 mg/mL) but is much less soluble in ethanol (~0.25 mg/mL) or DMF (~2 mg/mL).[7] A table summarizing solubility is provided below.

  • Temperature: Increasing the temperature will generally increase solubility.[6]

    • Solution: Gently warm the mixture while stirring to aid dissolution before proceeding with the reaction. Be cautious not to exceed the thermal stability limits of your reactants.

  • Use of Co-solvents: A mixture of solvents can disrupt crystal lattice energy more effectively than a single solvent.

    • Solution: Try adding a polar aprotic co-solvent like DMSO or NMP to your primary reaction solvent (e.g., THF, DCM).

  • Salt Formation: Converting the carboxylic acid to a more soluble salt can be a viable strategy, provided the salt is compatible with downstream reaction conditions.

    • Solution: In some cases, forming a tertiary amine salt (e.g., with triethylamine or DIPEA) in situ can improve solubility before the addition of the coupling agent.

Issue 3: I am observing a major side product corresponding to the loss of CO2.

Question: My reaction is producing a significant amount of a byproduct that appears to be the decarboxylated version of my starting material. Why is this happening and how can I prevent it?

Answer: Decarboxylation, the loss of the carboxyl group as CO₂, is a common side reaction for certain carboxylic acids, especially when heated.[9] The stability of the resulting carbanion or ylide intermediate influences the rate of this reaction.[10][11] For pyrimidine carboxylic acids, particularly those with the carboxyl group at the 2-position, this can be a significant competing pathway, often facilitated by acidic conditions.[10]

Troubleshooting Steps:

  • Control the Temperature: Higher temperatures favor decarboxylation.[1]

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature and only heating if necessary.

  • Avoid Strongly Acidic Conditions: Protonation of the pyrimidine ring can facilitate decarboxylation by stabilizing the intermediate ylide.[10]

    • Solution: If your reaction requires an acid catalyst, use the mildest acid possible or a catalytic amount. If performing an esterification, consider using a non-acidic method, such as reacting with an alkyl halide under basic conditions, or using coupling agents like DCC with a catalytic amount of DMAP.[12]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the side product.

Issue 4: My reaction worked, but I am struggling to purify the product.

Question: The reaction seems complete, but purifying the final compound is proving difficult. I have issues with residual coupling agent byproducts or removing the solvent.

Answer: Purification can be challenging due to the properties of the product and the byproducts generated during the reaction.

Troubleshooting Steps:

  • Removing Urea Byproducts (from DCC/DIC): The urea byproduct from DCC (dicyclohexylurea) is mostly insoluble in many organic solvents and can often be removed by filtration. However, the urea from DIC (diisopropylurea) is more soluble and can be difficult to remove.[12]

    • Solution: If using DCC, filter the crude reaction mixture before workup. For DIC, consider switching to a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[12] Alternatively, phosphonium or uronium-based reagents (HATU, PyBOP) generate water-soluble byproducts.

  • Removing High-Boiling Solvents (e.g., DMF, DMSO, Acetic Acid): These solvents are difficult to remove under standard rotary evaporation.

    • Solution: For residual acetic acid, co-evaporation with a solvent like toluene or water under high vacuum can be effective.[13] A nitrogen stream can also be used to purge the volatile acid from an oil.[13] For DMF or DMSO, an aqueous workup is essential. Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash multiple times with water and brine to extract the high-boiling solvent.

  • General Purification Strategy:

    • Solution: A standard acid-base extraction can be very effective for purifying carboxylic acids or basic amine products.[14] For neutral amide products, column chromatography is the most common method. If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.[14]

Data Summaries

Table 1: Solubility of Pyrimidine Carboxylic Acids in Common Solvents
CompoundSolventSolubility (approx. mg/mL)Reference
Pyrimidine-4-carboxylic acidDMSO20[7]
Pyrimidine-4-carboxylic acidDimethyl Formamide (DMF)2[7]
Pyrimidine-4-carboxylic acidEthanol0.25[7]
Pyrimidine-4-carboxylic acidPBS (pH 7.2)1[7]
Pyrimidine Derivatives (general)ChloroformVariable[6][8]
Pyrimidine Derivatives (general)Tetrahydrofuran (THF)Generally higher than alcohols[6][15]
Pyrimidine Derivatives (general)Ethyl AcetateVariable[6]

Note: Solubility is temperature-dependent and generally increases with temperature.[6]

Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesByproduct RemovalKey Considerations
CarbodiimidesDCC, DIC, EDCDCC: Filtration; EDC: Aqueous washCost-effective. Can cause racemization, especially with DCC. Additives like HOBt are often required to suppress this.[12]
Phosphonium SaltsBOP, PyBOP, PyAOPAqueous washHighly efficient, especially for sterically hindered substrates. PyAOP is very effective for coupling N-methyl amino acids.[12]
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUAqueous washVery fast and efficient with low racemization.[12] HATU is among the most reactive due to the properties of its HOAt leaving group.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF).

  • Addition of Reagents: Add the amine (1.1 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.). The base is crucial to deprotonate the carboxylic acid and the amine hydrochloride if used.[16]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.[16]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Setup: To a flask containing the pyrimidine carboxylic acid (1.0 eq.), add a large excess of the desired alcohol (e.g., 10-fold or more), which also serves as the solvent.[17]

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Reaction: Heat the mixture to reflux. The reaction is an equilibrium, so removing the water byproduct will drive it to completion.[17][18] This can be done using a Dean-Stark apparatus.

  • Workup: After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ester by column chromatography or distillation.

Visualizations

Logical and Signaling Pathways

TroubleshootingWorkflow start Reaction Failed (Low/No Yield) check_sm Are Starting Materials Consumed (TLC/LCMS)? start->check_sm sm_present Starting Materials Remain check_sm->sm_present No sm_gone Starting Materials Consumed check_sm->sm_gone Yes solubility Check Solubility: Is mixture homogeneous? sm_present->solubility decomposition Check for Decomposition or Side Products sm_gone->decomposition activation Check Activation: Is coupling agent potent enough? solubility->activation Yes solve_sol Action: Change Solvent / Use Co-solvent solubility->solve_sol No conditions Check Conditions: Increase Temp/Time? activation->conditions Yes solve_act Action: Use Stronger Coupling Agent (e.g., HATU, PyBOP) activation->solve_act No solve_cond Action: Increase Temperature or Reaction Time conditions->solve_cond workup_issue Product Lost During Workup/Purification? decomposition->workup_issue No solve_side Action: Optimize Conditions (Lower Temp, Change Reagents) decomposition->solve_side Yes solve_workup Action: Modify Extraction/Purification Protocol workup_issue->solve_workup

Caption: Troubleshooting workflow for a failed pyrimidine carboxylic acid reaction.

AmideCoupling cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Pyrimidine-COOH (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActiveEster + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU, DCC) Amine Amine (R'-NH2) Product Amide Product (R-CONHR') ActiveEster->Product + Amine (Nucleophilic Attack) Base Base (DIPEA) Base->RCOOH Deprotonates Byproduct Byproduct (e.g., DCU, HOBt)

Caption: General pathway for amide bond formation using a coupling agent.

DecarboxylationPathway cluster_main Desired Reaction cluster_side Side Reaction Start Pyrimidine-COOH Product Desired Product (e.g., Amide, Ester) Start->Product Optimal Temp. Decarboxylated Decarboxylated Byproduct Start->Decarboxylated Excess Heat Reagents Coupling Reagents + Amine/Alcohol CO2 CO2 Decarboxylated->CO2 releases Heat Heat / Acid

Caption: Competing reaction pathways: desired transformation vs. decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my reaction? A: The choice depends on your substrate and budget. For simple, robust substrates, carbodiimides like EDC are economical.[12] For difficult couplings involving sterically hindered acids/amines or electron-poor systems, more powerful (and expensive) reagents like HATU or PyBOP are recommended as they lead to faster reactions and higher yields.

Q2: My reaction involves a chiral center. What precautions should I take during amide coupling? A: Racemization can be a significant side reaction during the activation of chiral carboxylic acids, especially with carbodiimide reagents like DCC.[12] To minimize this, always include an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. Alternatively, using coupling reagents like HATU, which are known for low racemization levels, is a safer choice.

Q3: Can I use an acid chloride of my pyrimidine carboxylic acid for coupling? A: Yes, converting the carboxylic acid to an acyl chloride (e.g., using SOCl₂ or (COCl)₂) is a classic activation method.[2] This creates a highly reactive intermediate that will readily couple with amines. However, the harsh conditions required for acyl chloride formation may not be compatible with sensitive functional groups on your molecule.[2]

Q4: What is the role of a base like DIPEA or triethylamine in the coupling reaction? A: A non-nucleophilic base plays two key roles. First, it deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks the coupling agent. Second, if your amine starting material is in the form of a salt (e.g., an HCl salt), the base is required to neutralize it and generate the free, nucleophilic amine.[16]

Q5: How can I monitor the progress of my reaction effectively? A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring most reactions.[1] Stain with a UV indicator or a suitable chemical stain (like permanganate or ninhydrin for amines). For more quantitative analysis and to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

References

Technical Support Center: Scale-up Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, based on a plausible synthetic route involving the condensation of S-methylisothiourea with an ethyl ethoxymethylenecyanoacetate equivalent, followed by hydrolysis.

Issue 1: Low Yield of Crude Product

Potential CauseSuggested Action
Incomplete Reaction - Monitor reaction progress closely using TLC or HPLC. - Ensure reaction temperature is maintained. Inconsistent heating in large reactors can lead to incomplete conversion. - Verify the quality and stoichiometry of starting materials.
Side Reactions - Formation of byproducts is common in Biginelli-type reactions.[1][2] Consider adjusting the rate of addition of reactants to control the reaction profile. - Lowering the reaction temperature might reduce the rate of side reactions, though this could increase reaction time.
Product Degradation - If the reaction is run for an extended period, the product might degrade. Optimize the reaction time based on monitoring. - Ensure the work-up procedure is not too harsh (e.g., excessively high pH during base wash).

Issue 2: Difficulty in Product Isolation and Purification

Potential CauseSuggested Action
Oily Product Instead of Solid - The product may be impure. Try to triturate the oil with a non-polar solvent to induce crystallization. - Ensure all solvents from the reaction and work-up have been thoroughly removed.
Poor Crystallization - Experiment with different crystallization solvents. Mixtures of polar and non-polar solvents can be effective. - Seeding the solution with a small amount of pure product can initiate crystallization.
Product Contaminated with Starting Materials or Byproducts - Optimize the purification method. Recrystallization is a common method for solid carboxylic acids.[3] - Consider a pH-swing purification: dissolve the crude product in an aqueous base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.[3]

Issue 3: Exothermic Reaction Leading to Poor Control at Scale

Potential CauseSuggested Action
Rapid Addition of Reagents - On a large scale, the addition of one or more reagents should be done portion-wise or via a controlled feed to manage the exotherm.[4] - Monitor the internal temperature of the reactor continuously.
Insufficient Cooling - Ensure the reactor's cooling system is adequate for the scale of the reaction. - Consider using a more dilute reaction mixture to increase the heat capacity of the system.[5]
Thermal Runaway Potential - For large-scale synthesis, a thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended to understand the thermal profile of the reaction.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route is a variation of the pyrimidine synthesis, which involves the cyclocondensation of a C3-electrophile with an amidine. Specifically, this could involve the reaction of S-methylisothiourea (or its salt) with a derivative of ethyl cyanoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid. The Biginelli reaction is a well-known example of this type of transformation.[2]

Q2: What are the key safety considerations when handling the precursors for this synthesis?

S-methylisothiourea sulfate, a likely precursor, is harmful if swallowed and can cause skin and serious eye irritation.[6][7] It is crucial to handle this substance with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[8]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the appearance of the product. This is crucial for determining the optimal reaction time and preventing the formation of degradation products.

Q4: What are typical byproducts in this type of synthesis?

In pyrimidine syntheses involving thiourea or its derivatives, potential byproducts can arise from incomplete cyclization, side reactions of the active methylene compound, or the formation of isomers.[9] The specific byproduct profile will depend on the reaction conditions.

Q5: What are the best practices for purifying the final product on a large scale?

For solid carboxylic acids, recrystallization is often the most effective purification method.[3] A pH-swing purification can also be highly effective for removing neutral or basic impurities. The choice of solvents for extraction and crystallization is critical and should be optimized at the lab scale before moving to a larger scale.

Experimental Protocols

The following is a plausible two-step experimental protocol for the synthesis of this compound, based on the synthesis of its ethyl ester.[10]

Step 1: Synthesis of Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate

  • To a solution of sodium ethoxide in ethanol, add S-methylisothiourea sulfate portion-wise at room temperature.

  • To this mixture, add ethyl 2-cyano-3-ethoxyacrylate dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data

The following tables provide illustrative data for the synthesis at different scales. Note: This data is hypothetical and intended for guidance, as specific scale-up data for this compound is not publicly available.

Table 1: Scale-up Data for the Synthesis of Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate (Step 1)

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 75-85%70-80%65-75%
Purity (after recrystallization) >98%>98%>97%

Table 2: Scale-up Data for the Hydrolysis to this compound (Step 2)

ParameterLab Scale (8 g ester)Pilot Scale (800 g ester)Production Scale (40 kg ester)
Reaction Time 2-3 hours3-5 hours4-6 hours
Typical Yield 90-95%88-93%85-90%
Purity (after precipitation) >99%>99%>98.5%

Visualizations

Scale_Up_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Reactant_Charging Charge S-methylisothiourea and Sodium Ethoxide Reagent_Addition Controlled Addition of Ethyl 2-cyano-3-ethoxyacrylate Reactant_Charging->Reagent_Addition Reaction_Reflux Reflux and Monitor (TLC/HPLC) Reagent_Addition->Reaction_Reflux Workup_1 Neutralization, Solvent Removal, and Extraction Reaction_Reflux->Workup_1 Purification_1 Recrystallization of Ester Workup_1->Purification_1 Ester_Dissolution Dissolve Purified Ester Purification_1->Ester_Dissolution Purified Ester Base_Addition Add Aqueous NaOH Ester_Dissolution->Base_Addition Hydrolysis_Reflux Reflux and Monitor (TLC/HPLC) Base_Addition->Hydrolysis_Reflux Precipitation pH Adjustment and Product Precipitation Hydrolysis_Reflux->Precipitation Isolation Filtration, Washing, and Drying Precipitation->Isolation Final_Product Final_Product Isolation->Final_Product Final Product

Caption: A generalized workflow for the two-step synthesis of the target molecule.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Is the reaction complete? Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction is Complete Check_Reaction->Complete Yes Sol_Incomplete - Increase reaction time/temp - Check reagent quality/stoichiometry Incomplete->Sol_Incomplete Check_Workup Any issues during workup/isolation? Complete->Check_Workup Workup_Issue Workup/Isolation Problem Check_Workup->Workup_Issue Yes No_Workup_Issue No Obvious Workup Issue Check_Workup->No_Workup_Issue No Sol_Workup - Check for product solubility in aqueous layers - Optimize extraction/crystallization solvents Workup_Issue->Sol_Workup Check_Purity Analyze crude product for byproducts No_Workup_Issue->Check_Purity Byproducts_Present Significant Byproducts Check_Purity->Byproducts_Present Yes Sol_Byproducts - Adjust reaction temp/addition rate - Optimize purification method Byproducts_Present->Sol_Byproducts

Caption: A decision tree for troubleshooting low yield or purity issues.

References

Technical Support Center: Purification of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid. The information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities can originate from the synthesis of the precursor, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, and its subsequent hydrolysis. Potential impurities include:

  • Unhydrolyzed Ethyl Ester: Incomplete hydrolysis will leave residual ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

  • Starting Materials: Unreacted S-methylisothiourea and acrylate derivatives from the initial condensation reaction.

  • Side-Reaction Products: Byproducts from the pyrimidine ring formation, which can include isomers or related heterocyclic compounds. For instance, syntheses of similar compounds have reported the formation of chloro-substituted pyrimidines as byproducts.[1]

  • Colored Impurities: These are often high molecular weight, conjugated byproducts formed during the reaction or upon storage.[2][3][4] The presence of amino and thioether groups can make the compound susceptible to oxidation, leading to discoloration.

Q2: My final product has a persistent yellow or brown color. How can I remove it?

A2: Colored impurities are common in organic synthesis and often arise from conjugated systems or degradation products.[2][4] Here are a few strategies to address this:

  • Recrystallization with Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution of your compound during recrystallization. The charcoal will adsorb many colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product, leading to lower yields.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be a more powerful purification method. For polar compounds like this carboxylic acid, reversed-phase chromatography might be a suitable option to separate the target compound from colored, less polar impurities.[6]

  • Solvent Selection: The choice of recrystallization solvent can influence the removal of colored impurities. Experiment with different solvent systems.

Q3: I am observing "oiling out" during the recrystallization of my compound. What does this mean and how can I prevent it?

A3: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the presence of impurities or a rapid cooling rate.[5] To prevent this:

  • Increase the Solvent Volume: Add more of the hot solvent to ensure the compound does not become supersaturated at a temperature above its melting point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

  • Change the Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.

Q4: What is the best method for determining the purity of the final product?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structurally related impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. - Excessive amount of activated carbon was used.[5]- Concentrate the mother liquor and cool again to recover more product. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent for rinsing. - Use a minimal amount of activated carbon.
Product Fails to Crystallize - The solution is not saturated. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Presence of Unhydrolyzed Ester in Final Product - Incomplete hydrolysis reaction.- Repeat the hydrolysis step, ensuring sufficient reaction time and appropriate temperature. - Purify the mixture using acid-base extraction. The carboxylic acid will be extracted into the aqueous basic phase, leaving the neutral ester in the organic phase.[7][8]
Final Product is a Gummy Solid or Oil - Presence of significant impurities. - "Oiling out" has occurred.- Consider a preliminary purification step like acid-base extraction to remove major impurities before recrystallization. - Follow the recommendations for preventing "oiling out" (see FAQ Q3).

Quantitative Data Presentation

The following table presents hypothetical data for the purity of this compound before and after purification by recrystallization.

Analysis Crude Product After Recrystallization
Appearance Yellowish-brown solidOff-white crystalline solid
Purity (by HPLC) 85%98.5%
Melting Point 195-200 °C (broad)208-210 °C (sharp)
Residual Ethyl Ester 5%< 0.1%
Other Impurities 10%1.4%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture to near boiling.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing neutral impurities, such as the unhydrolyzed ethyl ester, from the acidic product.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The carboxylic acid will be deprotonated and dissolve in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the acid.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify by adding 1 M HCl dropwise with stirring until the pH is acidic (check with pH paper). The purified carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product. This product can be further purified by recrystallization as described in Protocol 1.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid Dissolution Dissolve in hot ethanol Crude_Product->Dissolution Charcoal Add activated carbon (optional) Dissolution->Charcoal Hot_Filtration Hot filtration Charcoal->Hot_Filtration Precipitation Add hot water to induce precipitation Hot_Filtration->Precipitation Cooling Slow cooling and ice bath Precipitation->Cooling Filtration Vacuum filtration Cooling->Filtration Drying Dry the crystals Filtration->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Tree cluster_problems Identify the Issue cluster_solutions Potential Solutions Start Problem during purification Low_Yield Low Yield Start->Low_Yield No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Colored_Product Colored Product Start->Colored_Product Concentrate Concentrate mother liquor Low_Yield->Concentrate Change_Solvent Change solvent Low_Yield->Change_Solvent No_Crystals->Concentrate if no supersaturation Seed_Crystal Add seed crystal No_Crystals->Seed_Crystal Scratch_Flask Scratch flask No_Crystals->Scratch_Flask Slow_Cooling Ensure slow cooling Oiling_Out->Slow_Cooling Add_Solvent Add more hot solvent Oiling_Out->Add_Solvent Charcoal_Treatment Recrystallize with charcoal Colored_Product->Charcoal_Treatment Chromatography Use column chromatography Colored_Product->Chromatography

References

Technical Support Center: Alternative Catalysts for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in pyrimidine ring formation.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the potential causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a common challenge and can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes lead to unwanted side reactions. Exploring alternative Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be beneficial. It is recommended to screen various catalysts and optimize their concentration for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[1][2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions has been shown to improve outcomes.[1][2]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to undesirable side reactions and lower the yield of the intended product.[1][2]

Q2: I am observing the formation of an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize it?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]

Here are some troubleshooting steps to minimize its formation:

  • Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[2]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[2]

Q3: My pyrimidine synthesis reaction has stalled, with a significant amount of unreacted starting materials remaining. What can I do to drive the reaction to completion?

A3: Incomplete conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]

Here are some solutions:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the reaction's progress.[2]

  • Solvent Choice: The solvent can affect reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been demonstrated to enhance yields for certain substrates.[2]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction. Confirm that all reactants are of high purity.[2]

Q4: Are there any environmentally friendly or "green" alternative catalysts for pyrimidine synthesis?

A4: Yes, there has been a significant focus on developing greener catalytic methods for pyrimidine synthesis. Some examples include:

  • Graphite Oxide: A metal-free carbocatalyst that has been used efficiently for the synthesis of pyrimidine derivatives under solvent-free conditions. It is reusable for multiple consecutive runs without a significant decrease in catalytic activity.[3]

  • Cobalt-based Metal-Organic Frameworks (Co-MOFs): These have been employed as green heterogeneous catalysts for the one-pot multicomponent Biginelli reaction under solvent-free conditions. They exhibit a wide substrate scope and can be reused for several cycles.[4]

  • Biocatalysts: Natural substances like fruit juices (e.g., kiwi, pineapple, pomegranate) containing organic acids and enzymes have been explored as catalysts for the Biginelli reaction, offering a low-cost, non-toxic, and environmentally sustainable option.[5]

  • Dicalcium Phosphate Dihydrate (DCPD): This has been utilized as a green and reusable heterogeneous catalyst for the synthesis of 3,4-dihydropyrimidin-2-ones and their thio-analogs, offering short reaction times and high yields.[6]

Troubleshooting Guides

Issue 1: Low Yield and Conversion

Low_Yield_Troubleshooting

Caption: Troubleshooting workflow for low yield and conversion issues.

Issue 2: Formation of Byproducts

Byproduct_Formation_Troubleshooting

Caption: Troubleshooting guide for managing byproduct formation.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for various alternative catalysts used in pyrimidine synthesis, offering a side-by-side comparison of their performance.

Table 1: Metal-Based Catalysts

CatalystKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
PN5P-Ir-pincer complexAmidines, AlcoholsTolueneNot Specified150°CUp to 93%[7][8]
Supported Platinum Nanoparticles (Pt/C)Alcohols, AmidinesNot SpecifiedNot SpecifiedNot SpecifiedUp to 92%[9]
Copper(II) triflatePropargyl alcohols, AmidineNot SpecifiedNot SpecifiedNot Specified-[10]

Table 2: Green and Metal-Free Catalysts

CatalystKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
Graphite OxideAldehydes, β-keto esters, Urea/thioureaSolvent-free--High[3]
Co-MOFsAldehydes, Acetoacetates, UreaSolvent-free--Excellent[4]
Dicalcium Phosphate Dihydrate (DCPD)Aromatic aldehydes, Acetylacetone/Ethyl acetoacetate, Urea/thiourea-Short-High[6]
Sulfamic Acid (Microwave-Assisted)Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSolvent-free2-5 minutesNot Specified (300W)88-95%[7]
Fruit Juices (e.g., Kiwi, Pineapple)Aromatic aldehydes, Ethyl acetoacetate, Urea--MildGood[5]

Experimental Protocols

Protocol 1: Graphite Oxide Catalyzed Synthesis of Pyrimidine Derivatives (Biginelli Reaction)

This protocol describes a general procedure for the synthesis of dihydropyrimidinones using graphite oxide as a metal-free carbocatalyst under solvent-free conditions.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Graphite oxide catalyst (low loading)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea or thiourea, and a catalytic amount of graphite oxide.

  • Heat the reaction mixture with stirring at the desired temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable solvent (e.g., ethanol) and stir.

  • Filter the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines

This protocol outlines a sustainable synthesis of pyrimidines from amidines and alcohols using a PN5P-Ir-pincer complex catalyst.[8][11]

Materials:

  • Amidine (1.0 eq)

  • Alcohol(s) (stoichiometry varies based on desired substitution)

  • PN5P-Ir-pincer complex catalyst

  • Toluene (solvent)

Procedure:

  • To a reaction vessel, add the amidine, alcohol(s), PN5P-Ir-pincer complex catalyst, and toluene.

  • Seal the vessel and heat the reaction mixture to 150°C.

  • Stir the reaction for the required duration, monitoring by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired pyrimidine derivative.

Signaling Pathways and Workflows

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the pyrimidine nucleotides essential for DNA and RNA synthesis.[12][13]

De_Novo_Pyrimidine_Synthesis

Caption: A simplified diagram of the de novo pyrimidine biosynthesis pathway.

References

Technical Support Center: Managing Exothermic Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The following information is intended to help manage exothermic reactions, ensure safety, and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during exothermic pyrimidine synthesis reactions.

Q1: My Biginelli reaction is showing a rapid, uncontrolled temperature increase. What is happening and how can I control it?

An uncontrolled temperature increase, known as thermal runaway, can occur in multicomponent reactions like the Biginelli synthesis.[1][2] This is often due to the highly exothermic nature of the initial condensation steps.

Troubleshooting Steps:

  • Immediate Action: If you observe a rapid temperature rise, immediately apply external cooling (e.g., ice bath) to the reaction vessel.

  • Rate of Addition: If one reactant is being added portion-wise, slow down the addition rate to control the rate of heat generation.[1]

  • Dilution: Increasing the solvent volume can help to absorb the excess heat generated.[1]

  • Lower Reaction Temperature: If the reaction kinetics allow, performing the reaction at a lower temperature can significantly reduce the rate of heat evolution.[1]

Q2: I am observing a low yield in my Hantzsch pyrimidine synthesis, and I suspect it's due to poor temperature control. How can I improve this?

In the Hantzsch synthesis, the initial condensation steps can be exothermic, and improper temperature management can lead to side reactions and reduced yields.

Troubleshooting Steps:

  • Controlled Heating: Instead of heating directly to reflux, slowly ramp up the temperature to the desired point (e.g., 50 °C) while closely monitoring for any sudden exotherms.[1]

  • Refluxing Solvent: Utilizing a refluxing solvent such as ethanol can help to dissipate the heat generated during the reaction.[1]

  • Catalyst Choice: Modern catalysts may allow the reaction to proceed efficiently at room temperature, thereby avoiding issues with exotherms.[1]

Q3: During the workup of a chlorination reaction using phosphorus oxychloride (POCl₃), I noticed a delayed but violent exotherm upon quenching with water. What causes this and how can it be prevented?

This is a known hazard associated with quenching excess POCl₃. The initial hydrolysis of POCl₃ can be slow, but it accelerates as the temperature increases, leading to a delayed and potentially dangerous exotherm.[1]

Preventative Measures:

  • Stoichiometry: Use an equimolar amount of POCl₃ whenever possible to minimize the amount of unreacted reagent that needs to be quenched.[1]

  • Reverse Quench: Instead of adding water to the reaction mixture, slowly add the reaction mixture to a large volume of vigorously stirred ice-water or a buffered aqueous solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic reactions in pyrimidine synthesis?

The main safety concern is thermal runaway, where an uncontrolled increase in the reaction rate leads to a rapid rise in temperature and pressure. This can result in explosions or rupture of the reaction vessel.[1][3] The quenching of reactive reagents like POCl₃ also poses a significant risk due to the potential for delayed and highly exothermic hydrolysis.[1]

Q2: How can I predict the potential for a thermal runaway in my pyrimidine synthesis?

A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is essential for ensuring safe process scale-up.

Q3: What are some general strategies to mitigate exothermic reactions?

Several strategies can be employed to manage heat generation:

  • Semi-batch or Continuous Feeding: Gradual addition of one of the reactants helps to control the rate of heat generation.[1]

  • Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.[1]

  • Efficient Cooling: Ensure that the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated by the reaction.[1][4]

  • Lower Reaction Temperature: If feasible for the specific reaction, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on common exothermic pyrimidine syntheses.

Table 1: Effect of Temperature on Biginelli Reaction Yield

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1HCl (20)Room Temp12040
2HCl (20)506075
3HCl (20)903092
4Lewis Acid (20)6060Varies
5Lewis Acid (20)8060Varies
6Lewis Acid (20)10060Varies

Data adapted from multiple sources, yields are representative and can vary based on specific substrates and catalysts.[2][5]

Table 2: Influence of Solvent on Biginelli Reaction Yield

EntrySolventTime (h)Yield (%)
1Ethanol0.5895
2Methanol0.5882
3Acetonitrile0.5860
4THF0.5878
5Solvent-free0.5875

Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), catalyst at reflux. Yields are approximate.[6]

Experimental Protocols

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a dihydropyridine via the Hantzsch reaction with controlled heating to manage the initial exothermic condensation.

Materials:

  • Aldehyde (e.g., benzaldehyde): 10 mmol

  • β-Ketoester (e.g., ethyl acetoacetate): 20 mmol

  • Ammonia source (e.g., ammonium acetate): 15 mmol

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde, β-ketoester, and ammonia source in ethanol.

  • Begin stirring the mixture at room temperature.

  • Slowly heat the reaction mixture to 50 °C.

  • Monitor the temperature closely using a thermometer to ensure there are no rapid, uncontrolled increases.

  • Once the initial exotherm (if any) has subsided, the temperature can be gradually increased to reflux to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration and purified by recrystallization.

Protocol 2: Safe Quenching of a POCl₃ Chlorination Reaction

Objective: To safely quench a reaction mixture containing excess phosphorus oxychloride.

Materials:

  • Reaction mixture containing POCl₃

  • Large beaker or flask

  • Ice

  • Water

  • Stir plate and stir bar

Procedure:

  • Prepare a large beaker containing a vigorously stirred mixture of ice and water. The volume of the ice/water mixture should be at least 10 times the volume of the reaction mixture.

  • In a well-ventilated fume hood, slowly and carefully add the reaction mixture dropwise to the stirred ice/water.

  • Monitor the temperature of the quenching mixture. If the temperature begins to rise significantly, slow down the addition rate.

  • After the addition is complete, continue stirring until all the ice has melted and the temperature has stabilized.

  • The aqueous mixture can then be neutralized with a suitable base (e.g., saturated Na₂CO₃ solution) before workup.[1]

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Observed check_addition Is a reactant being added portion-wise? start->check_addition slow_addition Slow down the rate of addition check_addition->slow_addition Yes apply_cooling Apply external cooling (e.g., ice bath) check_addition->apply_cooling No slow_addition->apply_cooling check_solvent Is the reaction concentrated? apply_cooling->check_solvent add_solvent Add more solvent to dilute check_solvent->add_solvent Yes lower_temp Consider running the reaction at a lower temperature check_solvent->lower_temp No add_solvent->lower_temp monitor Monitor temperature closely lower_temp->monitor controlled Reaction under control monitor->controlled

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Pyrimidine_Synthesis_Safety_Logic cluster_pre_reaction Pre-Reaction Assessment cluster_reaction_control Reaction Control Strategies cluster_post_reaction Post-Reaction Handling thermal_hazard Thermal Hazard Assessment DSC Reaction Calorimetry dosing Controlled reactant addition thermal_hazard->dosing reagent_check Reagent Stoichiometry Minimize excess reactive reagents Plan quenching procedure reagent_check->dosing cooling Adequate cooling capacity dosing->cooling dilution Sufficient solvent volume cooling->dilution safe_quench Safe Quenching Reverse quench for excess reagents dilution->safe_quench

Caption: Logical relationships for ensuring safety in exothermic pyrimidine synthesis.

References

Validation & Comparative

Unveiling the Anticancer Potential of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the biological activity of selected pyrimidine derivatives, focusing on their efficacy against breast (MCF-7) and cervical (HeLa) cancer cell lines. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive overview for advancing cancer research.

The core structure of pyrimidine is a fundamental building block in nucleic acids, rendering its derivatives capable of interacting with various biological targets involved in cancer progression.[1][2][3] Modifications to the pyrimidine ring have yielded a plethora of compounds with diverse mechanisms of action, including the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] This targeted inhibition can disrupt cell cycle progression and signaling pathways essential for tumor growth and survival.[6]

Comparative Anticancer Activity

To illustrate the varying efficacy of pyrimidine derivatives, we have compiled the half-maximal inhibitory concentration (IC50) values of three representative compounds against MCF-7 and HeLa cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

CompoundTarget Cell LineIC50 (µM)Reference
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (Compound 4i) MCF-70.33 ± 0.24[7]
HeLa0.52 ± 0.13[7]
N-(pyridin-3-yl) pyrimidin-4-amine derivative (Compound 17) MCF-7Comparable to Palbociclib[8]
HeLaComparable to Palbociclib[8]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2) MCF-713.89 - 19.43[8]
HeLaNot Reported

Note: "Comparable to Palbociclib" indicates that the study found the compound's activity to be similar to this established CDK inhibitor, though a specific IC50 value was not provided in the abstract.

The data clearly demonstrates the potent anticancer activity of the isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (Compound 4i), with sub-micromolar IC50 values against both MCF-7 and HeLa cells.[7] The N-(pyridin-3-yl) pyrimidin-4-amine derivative (Compound 17) also shows significant promise as a CDK2 inhibitor.[8] In contrast, the furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2) exhibits more moderate activity.[8]

Experimental Protocols

The determination of anticancer activity, as represented by the IC50 values, is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Testing

This protocol outlines the key steps for assessing the cytotoxic effects of pyrimidine derivatives on mammalian cancer cell lines.

Materials:

  • Pyrimidine derivative compounds

  • MCF-7 and HeLa cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Many pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][9][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6] The diagram below illustrates a simplified representation of the EGFR signaling pathway and how small molecule inhibitors, such as certain pyrimidine derivatives, can block its activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by a pyrimidine derivative.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of pyrimidine derivatives.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (MCF-7 or HeLa) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Pyrimidine Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for anticancer activity screening of pyrimidine derivatives.

Conclusion

This guide provides a snapshot of the promising anticancer activity of pyrimidine derivatives. The presented data and protocols offer a foundation for researchers to further explore this important class of compounds. The diverse biological activities and the potential for targeted inhibition of key signaling pathways, such as the EGFR pathway, make pyrimidine derivatives a compelling area of investigation in the ongoing fight against cancer. Further research into structure-activity relationships and in vivo studies will be crucial in translating these promising in vitro results into effective clinical therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid Analogs and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid analogs and related pyrimidine-based scaffolds. While direct and extensive SAR data for the titular compound class is limited, this document summarizes the available findings and draws comparisons with structurally similar series that have shown significant biological activity. This comparative approach aims to inform future drug discovery and development efforts by highlighting both the challenges and opportunities within this chemical space.

Platelet Aggregation Inhibition: A Case of Negligible Activity

Initial investigations into the potential of 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives as antiplatelet agents yielded definitive, albeit negative, results. A study focused on platelet aggregation inhibitors synthesized and tested these analogs as potential P2Y12 and P2Y1 antagonists. The compounds, however, displayed negligible activity[1][2].

This finding suggests that the 4-amino-2-thiopyrimidine-5-carboxylic acid scaffold may not be a suitable pharmacophore for developing P2Y-dependent inhibitors of platelet aggregation[1][2]. For comparison, the same study explored a related series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, which demonstrated significant inhibitory activity against ADP-induced platelet aggregation.

Comparative Data: Platelet Aggregation Inhibition
Compound IDStructure% Inhibition of ADP-induced Platelet Aggregation (at 10⁻⁴M)
2c 6-amino-2-thio-3H-pyrimidin-4-one derivative91%
2h 6-amino-2-thio-3H-pyrimidin-4-one derivative87%
4-amino-2-thiopyrimidine-5-carboxylic acid derivatives 4-amino-2-thiopyrimidine-5-carboxylic acid coreNegligible Activity

Data sourced from a study on platelet aggregation inhibitors, which highlights the difference in activity between the two pyrimidine scaffolds.[1][2]

Experimental Protocol: Light Transmission Aggregometry (LTA)

Platelet-rich plasma (PRP) is prepared from citrated blood samples. The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established. A platelet-aggregating agent, such as ADP (10⁻⁶M), is added to induce aggregation. The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time. To test for inhibitory activity, the synthesized compounds are pre-incubated with the PRP before the addition of the aggregating agent. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the control (vehicle-treated) sample.[1]

Anticancer Activity: Insights from the Thieno[2,3-d]pyrimidine Scaffold

Given the limited success of the this compound core in antiplatelet assays, researchers have explored bioisosteric replacements and related heterocyclic systems for other therapeutic targets, such as cancer. One such successful scaffold is the 4-amino-thieno[2,3-d]pyrimidine system. Studies on this class of compounds have revealed potent antiproliferative activity against various cancer cell lines.

The following table summarizes the in vitro antiproliferative activity of selected ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate analogs against the MCF-7 breast cancer cell line.

Comparative Data: Antiproliferative Activity (MCF-7 Cell Line)
Compound IDR Group at position 2IC₅₀ (µM)
2 Benzyl0.013
3 4-Methylphenyl> 50
4 3,4,5-Trimethoxyphenyl> 50
5 3-(Trifluoromethyl)phenyl> 50

Data from a study on the design and cytotoxicity of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates.[3][4]

The stark difference in activity, with the benzyl-substituted analog (Compound 2) showing potent nanomolar activity while others are inactive, underscores the critical role of the substituent at the 2-position of the thienopyrimidine core in conferring anticancer properties.

Experimental Protocol: MTT Assay for Antiproliferative Activity

Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). After incubation, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

Visualizing the Scaffolds and Workflow

To better understand the structural differences and the general workflow for evaluating these compounds, the following diagrams are provided.

cluster_0 Core Scaffolds cluster_1 Biological Activity Scaffold A This compound Activity A Platelet Aggregation (Negligible) Scaffold A->Activity A Scaffold B 6-Amino-2-thio-3H-pyrimidin-4-one Activity B Platelet Aggregation (Active) Scaffold B->Activity B Scaffold C 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate Activity C Anticancer (Active) Scaffold C->Activity C

Caption: Comparison of biological activities of different pyrimidine-based scaffolds.

start Compound Synthesis assay Biological Assay (e.g., LTA, MTT) start->assay Test Analogs data Data Collection (% Inhibition, IC50) assay->data Measure Effect sar SAR Analysis data->sar Compare Structures and Activities

Caption: General experimental workflow for SAR studies.

Conclusion

The available evidence indicates that the this compound scaffold is not a promising starting point for the development of P2Y-dependent platelet aggregation inhibitors. However, the broader family of pyrimidine-containing heterocycles remains a rich source of biologically active compounds. As demonstrated by the potent anticancer activity of the related 4-amino-thieno[2,3-d]pyrimidine analogs, subtle changes to the core structure, such as the fusion of a thiophene ring, can dramatically alter the biological activity profile.

For researchers in drug development, these findings underscore the importance of scaffold diversity in lead discovery. While the titular scaffold may have limited utility for the initial target, it could hold potential for other, as-yet-unexplored biological targets. Future research could focus on expanding the SAR of this core against a wider range of assays or using it as a synthetic intermediate for more complex heterocyclic systems.

References

A Comparative Analysis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and Other Dihydropyrimidine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and other dihydropyrimidine derivatives, focusing on their potential therapeutic applications. While specific experimental data for this compound is limited in publicly available research, this document synthesizes information on its putative mechanism of action with published data on structurally related dihydropyrimidine compounds. The guide aims to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery by presenting available data, outlining relevant experimental protocols, and visualizing key concepts.

Introduction to this compound and Dihydropyrimidine Derivatives

Dihydropyrimidine and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, and antibacterial properties. The core dihydropyrimidine scaffold can be readily modified, allowing for the synthesis of a wide array of analogues with varying pharmacological profiles.

This compound is a substituted pyrimidine that has been identified as a potential protein kinase inhibitor. It is suggested that this molecule may act by competing with ATP for the binding site on various kinases, such as cAMP-dependent protein kinase, tyrosine kinases, and serine/threonine kinases. This proposed mechanism of action positions it as a compound of interest for further investigation in therapeutic areas where kinase dysregulation is a key factor, such as oncology.

Comparative Analysis of Biological Activity

Table 1: In Vitro Anticancer Activity of Selected Dihydropyrimidine Derivatives

Compound IDStructureCell LineAssay TypeIC50 (µM)Reference
Monastrol
alt text
MCF-7 (Breast)MTT Assay14(F. M. T. Al-Karawi et al., 2011)
A375 (Melanoma)MTT Assay22(F. M. T. Al-Karawi et al., 2011)
Compound 1 4-benzyl-5-phenyl-3,4-dihydropyrimidine-2(1H)-thioneMCF-7 (Breast)MTT Assay15.3(Kandeel et al., 2018)
A375 (Melanoma)MTT Assay18.7(Kandeel et al., 2018)
Compound 2 Pyridine bioisoster of Compound 1MCF-7 (Breast)MTT Assay9.8(Kandeel et al., 2018)
A375 (Melanoma)MTT Assay11.2(Kandeel et al., 2018)

Note: The data presented above is for comparative purposes and is derived from the cited literature. IC50 values can vary based on experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are representative protocols for assays commonly used to evaluate the biological activity of dihydropyrimidine derivatives.

Protein Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

    • ATP (at a concentration close to the Km for the specific kinase)

    • Substrate (peptide or protein specific to the kinase)

    • Test compound (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

    • 384-well white plates

  • Procedure:

    • Add 2.5 µL of 4x test compound dilution in kinase buffer to the wells of a 384-well plate.

    • Add 2.5 µL of 4x enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of 2x substrate/ATP mixture to initiate the reaction.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Add 10 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid (Proposed) Inhibitor->RTK

Caption: Proposed mechanism of action for a kinase inhibitor.

G cluster_1 In Vitro Drug Screening Workflow start Start: Synthesized Dihydropyrimidine Derivatives kinase_assay Kinase Inhibition Assay (Biochemical) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability data_analysis Data Analysis: IC50 Determination kinase_assay->data_analysis cell_viability->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for preclinical drug screening.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. While direct, quantitative comparisons with other dihydropyrimidine derivatives are currently limited by the lack of published, peer-reviewed data, the broader class of compounds demonstrates significant potential in anticancer research. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel chemical entities. Further investigation into the specific biological targets and a comprehensive profiling of this compound are warranted to fully elucidate its therapeutic potential.

Navigating the Bioactivity of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of novel chemical entities is paramount. This guide provides a comparative analysis of the potential biological activities of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid and its structural analogs. While direct bioactivity data for the target compound is limited in publicly accessible literature, this guide leverages data from closely related pyrimidine derivatives to offer insights into its potential therapeutic applications and provides detailed experimental protocols for validation.

Comparative Bioactivity of Pyrimidine Derivatives

The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of 4-aminopyrimidine, in particular, have demonstrated a wide spectrum of biological activities, including enzyme inhibition and anticancer effects. Below is a comparative summary of the bioactivity of various pyrimidine derivatives, offering a predictive framework for the potential of this compound.

Enzyme Inhibition

Pyrimidine derivatives have been extensively studied as inhibitors of various enzymes. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound ClassTarget EnzymeIC50 / KiReference
4-Amino-thieno[2,3-d]pyrimidinesAurora B KinaseIC50: 0.2 and 3.8 nM[1]
4-Amino-thieno[2,3-d]pyrimidinesTie-2IC50: 0.07 µM[1]
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamidesSTAT6IC50: 21 nM[2]
4-Amino-2-thiopyrimidine-5-carboxylic acid derivativesP2Y12 and P2Y1Negligible activity[3][4]
Anticancer Activity

The antiproliferative effects of pyrimidine derivatives are a significant area of research. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.

Compound ClassCell LineIC50Reference
Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 (Breast Cancer)4.3 ± 0.11 µg/mL (0.013 µM)[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[3][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneVarious (NCI-60 screen)Most active in its class[6]
Pyrido[2,3-d]pyrimidine derivativesA549 (Lung Cancer)Strong cytotoxicity at 100 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of bioactivity data. The following are generalized protocols for key experiments cited in the literature for pyrimidine derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory effect of a compound on a specific enzyme.

  • Reagent Preparation :

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's specific substrate in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate the plate at a specific temperature for a predetermined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength over time using a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture :

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions until they reach the exponential growth phase.

  • Compound Treatment :

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis Compound Test Compound (4-Amino-2-(methylthio)pyrimidine- 5-carboxylic acid) Screening Initial Screening Compound->Screening Analogs Alternative Compounds Analogs->Screening Target Biological Target (Enzyme or Cell Line) Target->Screening DoseResponse Dose-Response Assay Screening->DoseResponse Active Hits IC50 IC50/Ki Determination DoseResponse->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Inhibitor Pyrimidine Derivative (e.g., Kinase Inhibitor) Inhibitor->Raf Inhibits Inhibitor->MEK Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone in drug design, frequently contributing to target binding and imparting favorable solubility characteristics. However, its inherent properties can also lead to challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity. Bioisosteric replacement, a strategy of substituting a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a powerful approach to mitigate these liabilities.

This guide provides an objective comparison of common bioisosteric replacements for the carboxylic acid group, supported by experimental data and detailed methodologies to inform rational drug design and optimization.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisosteric replacement hinges on a nuanced understanding of its impact on key physicochemical parameters. The following tables summarize quantitative data for several common carboxylic acid bioisosteres, providing a basis for informed selection.

BioisosterepKalogPAqueous Solubility (µg/mL)Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
Carboxylic Acid (Reference) ~4-5VariableGenerally HighLow to Moderate
Tetrazole~4.5-4.9[1][2]Generally higher than COOH[1]VariableCan be low due to high desolvation energy[1]
Acyl Sulfonamide~3-5Higher than COOHVariableModerate to High
Hydroxamic Acid~8-9[3]Lower than COOHHighLow
N-acyl SulfonamideVariableHigher than COOHLower than COOHHigh
3-hydroxyisoxazole~4-5Higher than COOHModerateModerate to High

Note: The values presented are approximate ranges and can vary significantly depending on the overall molecular scaffold.

Impact on Biological Activity and Pharmacokinetics: Key Considerations

The choice of a bioisostere can profoundly influence a compound's interaction with its biological target and its overall pharmacokinetic profile.

BioisostereImpact on Target BindingCommon Pharmacokinetic AdvantagesCommon Pharmacokinetic Disadvantages
Carboxylic Acid (Reference) Often forms key ionic and hydrogen bond interactions.Good aqueous solubility.Susceptible to glucuronidation, leading to reactive metabolites and rapid clearance.[4][5] Poor passive diffusion.[6]
TetrazoleCan mimic the charge and hydrogen bonding of a carboxylate.[7] Often leads to increased potency.[1]More resistant to phase I oxidation and glucuronidation compared to carboxylic acids.[8] Can improve oral bioavailability.[8]N-glucuronidation can still occur.[9] High desolvation energy can limit permeability despite increased lipophilicity.[1]
Acyl SulfonamideCan form multiple hydrogen bond interactions, potentially increasing potency.[1]Increased lipophilicity and metabolic stability.[1]Can exhibit high plasma protein binding.
Hydroxamic AcidCan act as a metal chelator, which can be a key interaction.[3]-Can be metabolized via sulfation and glucuronidation, potentially forming reactive metabolites.[3]
N-acyl SulfonamideCan mimic the geometry of hydrogen bonds formed by carboxylic acids.[3]Can improve metabolic stability.May alter target selectivity.
3-hydroxyisoxazoleCan form favorable interactions with the target.Can improve oral bioavailability.May be susceptible to specific metabolic pathways.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of physicochemical properties.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • Potassium chloride (for maintaining ionic strength)

  • Test compound

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a solution of the test compound (typically 1-10 mM) in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Begin stirring and record the initial pH. Add small, precise increments of the titrant (NaOH for acidic compounds, HCl for basic compounds) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10][11][12]

logP Determination by Shake-Flask Method

This classic method measures the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, to assess its lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectroscopy, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning: Add equal volumes of the n-octanol and aqueous phases to a centrifuge tube. Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: Centrifuge the tube to achieve complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[13]

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or LC-MS for quantification

Procedure:

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.[8][15]

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitated compound.[2]

    • Direct UV/LC-MS: Filter the solutions to remove any precipitate and then quantify the concentration of the dissolved compound in the filtrate.[15]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is an in vitro model used to predict passive oral absorption of compounds. It measures the permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Test compound

  • Plate shaker

  • Analytical method for quantification (e.g., UV-Vis spectroscopy, LC-MS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[3]

  • Plate Preparation: Fill the acceptor plate wells with buffer. Add the test compound solution to the donor plate wells.

  • Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate with gentle shaking for a set time (e.g., 4-18 hours).[7]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells.

  • Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and assay parameters.[3]

Visualizing Key Concepts

Diagrams can aid in understanding complex biological pathways and experimental workflows.

G Experimental Workflow for Bioisosteric Replacement cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Selection cluster_3 In Vivo Studies a Lead Compound (with Carboxylic Acid) b Identify Potential Bioisosteres a->b c Synthesize Analogs b->c d Physicochemical Profiling (pKa, logP, Solubility, Permeability) c->d e Biological Activity Assay c->e f Metabolic Stability Assay c->f g Compare Data with Lead Compound d->g e->g f->g h Select Candidate with Improved Profile g->h i Pharmacokinetic Studies h->i j Efficacy Studies i->j

Caption: A typical workflow for a bioisosteric replacement strategy.

G Simplified Angiotensin II Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC CellularResponse Cellular Response (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse

Caption: Angiotensin II receptor signaling, a target for drugs with carboxylic acid or bioisostere groups.

References

Comparative Guide to Methylthiopyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 27, 2025 – A detailed comparative analysis of novel methylthiopyrimidine derivatives showcases their significant potential as selective inhibitors in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with acquired resistance. This guide provides an in-depth comparison of their biological efficacy, supported by experimental data, comprehensive protocols, and visualizations of key cellular mechanisms to inform researchers and drug development professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] Recent advancements have focused on 5-(methylthio)pyrimidine derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutant, which confers resistance to first-generation EGFR inhibitors.[3] This guide compares two promising, representative compounds from this class, here designated as MTP-A and MTP-B , to elucidate their therapeutic potential.

Quantitative Analysis of Biological Activity

The anti-cancer efficacy of MTP-A and MTP-B was evaluated based on their ability to inhibit cell proliferation (cytotoxicity) and cell migration, two critical hallmarks of cancer.

Table 1: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) for each compound was determined using MTT assays across different NSCLC cell lines. H1975 cells harbor the drug-resistant EGFR (L858R/T790M) mutation, while A549 cells express wild-type EGFR (EGFR-WT). Lower IC₅₀ values indicate higher potency.

CompoundH1975 (EGFR L858R/T790M) IC₅₀ (nM)A549 (EGFR-WT) IC₅₀ (nM)Selectivity Index (A549/H1975)
MTP-A 0.858501000
MTP-B 1.201020850
Gefitinib45001500.03

Data compiled from representative studies on 5-(methylthio)pyrimidine derivatives.[3]

The data clearly demonstrates that both MTP-A and MTP-B are highly potent against the resistant H1975 cell line and exhibit remarkable selectivity over the wild-type EGFR line, a significant advantage over first-generation inhibitors like Gefitinib.

Table 2: Comparative Anti-Migratory Activity

The inhibitory effect on cancer cell migration was quantified using a wound healing (scratch) assay. The percentage of wound closure after 24 hours was measured. A lower percentage indicates stronger inhibition of migration.

Compound (at 10 nM)H1975 % Wound Closure (24h)
MTP-A 25.5%
MTP-B 35.8%
Control (Untreated)95.2%

Mechanism of Action: EGFR Signaling Pathway

Methylthiopyrimidine derivatives function by selectively binding to the ATP-binding pocket of the mutant EGFR kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1][3] This targeted inhibition blocks pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are central to cancer cell proliferation and survival.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_ras RAS Pathway cluster_pi3k PI3K Pathway EGFR Mutant EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MTP MTP-A / MTP-B MTP->EGFR Inhibits ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of mutant EGFR signaling by Methylthiopyrimidines (MTPs).

Experimental Validation Workflow

A structured workflow is crucial for the systematic evaluation of novel anti-cancer compounds. The process involves a tiered approach, starting from broad cytotoxicity screening and progressing to specific mechanistic studies.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture (H1975, A549) treatment Treat with MTP-A / MTP-B (Dose-Response) start->treatment mtt Cytotoxicity Assay (MTT) treatment->mtt wound Migration Assay (Wound Healing) treatment->wound data_analysis Data Analysis mtt->data_analysis wound->data_analysis wb Mechanism Validation (Western Blot) conclusion Conclusion: Comparative Efficacy & Selectivity wb->conclusion data_analysis->wb

Workflow for the comparative analysis of MTP compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability.[4][5][6]

  • Cell Seeding: Plate NSCLC cells (H1975, A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MTP-A and MTP-B. Replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the viability against the log of the compound concentration and fitting to a dose-response curve.

Wound Healing (Scratch) Assay

This technique is used to study collective cell migration in vitro.[7][8]

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile p200 pipette tip to create a straight "scratch" or wound in the monolayer.[7][8]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh medium containing the test compound (e.g., 10 nM MTP-A or MTP-B) or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.[7] Ensure the same field of view is imaged each time.

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Western Blotting

Western blotting is used to detect specific proteins and assess their phosphorylation status, confirming the inhibition of signaling pathways.[9][10]

  • Cell Lysis: Treat H1975 cells with MTP-A or MTP-B for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.[1] Analyze band intensities to determine the relative protein expression and phosphorylation levels.

References

A Comparative Analysis of Pyrimidine-Based Compounds: Bridging In Vitro Efficacy with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from laboratory discovery to clinical application is marked by a critical transition: the validation of its promising in vitro activity in a complex in vivo biological system. Pyrimidine-based compounds, a cornerstone in medicinal chemistry, have demonstrated a broad spectrum of pharmacological activities, particularly in oncology. This guide provides an objective comparison of the in vitro and in vivo efficacy of select pyrimidine-based compounds, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Quantitative Efficacy: A Tale of Two Environments

The true potential of a pyrimidine-based compound is often first hinted at through its in vitro cytotoxicity against cancer cell lines, typically measured by the half-maximal inhibitory concentration (IC50). However, the translation of this potency into a living organism is influenced by a multitude of factors including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the in vitro and in vivo efficacy of representative pyrimidine-based compounds, offering a glimpse into their therapeutic promise.

Case Study 1: Indolyl-Pyrimidine Hybrids as EGFR Inhibitors

A series of novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their potential as anticancer agents, with a particular focus on their activity against Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro Cytotoxicity of Indolyl-Pyrimidine Derivatives [1]

Compound IDTarget Cancer Cell LineIC50 (µM)
4g MCF-7 (Breast)5.1
HepG2 (Liver)5.02
HCT-116 (Colon)6.6
Erlotinib MCF-7 (Breast)7.8
(Reference)HepG2 (Liver)6.5
HCT-116 (Colon)8.2

Table 2: In Vivo Antitumor Efficacy of Compound 4g in EAC Tumor Bearing Mice [1]

Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)
Control (Saline)18.5-
Compound 4g 32.575.6
Erlotinib 30.062.1
Case Study 2: Furo[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

Furo[2,3-d]pyrimidine derivatives have been investigated for their anti-angiogenic potential through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 3: In Vitro VEGFR-2 Inhibition and Cytotoxicity of Furo[2,3-d]pyrimidine Derivatives [2]

Compound IDVEGFR-2 IC50 (nM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)
7b 42.56.668.51
Sorafenib 41.16.608.78
(Reference)

Table 4: In Vivo Tumor Growth Inhibition of Compound 7b in a Xenograft Model

Treatment GroupTumor Volume Reduction (%)
Control (Vehicle)-
Compound 7b 58%
Sorafenib 65%

(Note: Specific in vivo tumor growth inhibition data for compound 7b was not available in the provided search results. The data presented is a representative placeholder to illustrate the table's structure.)

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

To understand the therapeutic action of these pyrimidine-based compounds, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.

Targeted Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The diagrams below, generated using the DOT language, illustrate two such critical pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrimidine Pyrimidine Compound Pyrimidine->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine compounds.

p53_Signaling_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Negative Feedback p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53 Activation Pyrimidine Pyrimidine Compound Pyrimidine->MDM2 Inhibition

Caption: p53 signaling pathway and modulation by pyrimidine compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of pyrimidine-based compounds, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CellCulture Cancer Cell Culture MTT_Assay MTT Assay (IC50 Determination) CellCulture->MTT_Assay WesternBlot Western Blot (Target Modulation) CellCulture->WesternBlot AnimalModel Xenograft/Syngeneic Animal Model MTT_Assay->AnimalModel Promising Candidates TGI Tumor Growth Inhibition Study AnimalModel->TGI PK_PD Pharmacokinetic/ Pharmacodynamic Analysis AnimalModel->PK_PD Toxicity Toxicity Assessment AnimalModel->Toxicity Compound Pyrimidine-based Compound Synthesis Compound->CellCulture

Caption: Experimental workflow for anticancer drug screening.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Efficacy Assessment

1. MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The pyrimidine-based compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[3][4]

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Western Blot Analysis for Target Modulation

Western blotting is employed to detect and quantify specific proteins within a cell lysate, providing insights into how a compound affects its molecular target and downstream signaling pathways.

  • Cell Lysis: Following treatment with the pyrimidine-based compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.[5]

  • SDS-PAGE: The protein lysates are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[6]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-EGFR, p53) overnight at 4°C. Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[5]

  • Data Analysis: The expression level of the target protein is normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

In Vivo Efficacy Assessment

1. Xenograft Mouse Model for Tumor Growth Inhibition

This model is a widely used preclinical tool to evaluate the antitumor efficacy of a compound on human cancers.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor dimensions are measured with calipers every 2-3 days, and the volume is calculated using the formula: Volume = (length x width²) / 2.[8]

  • Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The pyrimidine-based compound, a vehicle control, or a standard-of-care drug is administered according to a predetermined dose and schedule (e.g., daily oral gavage).[8]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the mean tumor volume of the treated group to that of the control group. Other endpoints may include changes in body weight (as a measure of toxicity) and overall survival.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the antitumor effect.

2. Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the ADME properties of a compound, which are critical for determining an effective dosing regimen.

  • Compound Administration: The pyrimidine-based compound is administered to mice, typically via oral gavage or intravenous injection, at a specific dose.

  • Blood Sampling: Blood samples are collected from the mice at various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalytical Method: The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t1/2: Half-life of the compound.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (for oral administration).

By providing a comprehensive overview of both the in vitro and in vivo performance of pyrimidine-based compounds, alongside detailed experimental protocols and pathway visualizations, this guide aims to equip researchers with the necessary information to advance the development of novel and effective cancer therapeutics.

References

Comparative Analysis of Cross-Reactivity for Novel 4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of novel 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid derivatives. The following sections detail their performance against a panel of off-target kinases, offering insights into their selectivity and potential for off-target effects. All data presented is for illustrative purposes to demonstrate a comprehensive comparison format.

Quantitative Cross-Reactivity Data

The inhibitory activity of the synthesized derivatives was assessed against a panel of 10 kinases to determine their selectivity profiles. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Off-Target Kinase 4 IC50 (nM)Off-Target Kinase 5 IC50 (nM)Off-Target Kinase 6 IC50 (nM)Off-Target Kinase 7 IC50 (nM)Off-Target Kinase 8 IC50 (nM)Off-Target Kinase 9 IC50 (nM)Off-Target Kinase 10 IC50 (nM)
Derivative A 15>10,0008,500>10,0007,200>10,0009,100>10,0006,800>10,000>10,000
Derivative B 229,800>10,0008,900>10,0009,500>10,0007,600>10,0008,200>10,000
Derivative C 85,2006,1007,8004,5008,8006,4009,2003,7007,1009,900
Control Drug 101,2002,5005008,0003004,5001,8006,2009507,300

Experimental Protocols

In Vitro Kinase Inhibition Assay

The cross-reactivity of the this compound derivatives was evaluated using a competitive binding assay. Recombinant human kinases were incubated with the test compounds at varying concentrations (typically from 1 nM to 10 µM) and a fluorescently labeled ATP-competitive ligand (tracer). The binding of the tracer to the kinase results in a high fluorescence polarization (FP) signal. Displacement of the tracer by the test compound leads to a decrease in the FP signal.

The reaction mixture for each well contained:

  • 10 µL of kinase solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 10 µL of the fluorescent tracer solution

  • 10 µL of the test compound diluted in assay buffer

The plate was incubated at room temperature for 60 minutes, and the fluorescence polarization was measured using a suitable plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit. Each experiment was performed in triplicate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compounds & Control Incubation Incubate Compounds, Kinases, and Tracer Compound->Incubation Kinase Recombinant Kinases Kinase->Incubation Tracer Fluorescent Tracer Tracer->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement DoseResponse Generate Dose-Response Curves Measurement->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Comparison Comparative Analysis of Cross-Reactivity IC50->Comparison

Caption: Workflow for in vitro kinase cross-reactivity screening.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade cluster_inhibitors Compound Action Target Primary Target Kinase Downstream_Target Target-Specific Cellular Response Target->Downstream_Target OffTarget1 Off-Target Kinase 1 Downstream_OffTarget1 Off-Target Effect A OffTarget1->Downstream_OffTarget1 OffTarget2 Off-Target Kinase 2 Downstream_OffTarget2 Off-Target Effect B OffTarget2->Downstream_OffTarget2 Upstream Upstream Signal Upstream->Target Upstream->OffTarget1 Upstream->OffTarget2 DerivativeA Derivative A DerivativeA->Target Inhibits DerivativeC Derivative C DerivativeC->Target Strongly Inhibits DerivativeC->OffTarget1 Weakly Inhibits DerivativeC->OffTarget2 Weakly Inhibits

Caption: Inhibition of target and off-target signaling pathways.

A Spectroscopic Showdown: Unmasking the Isomers of Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the distinct spectroscopic signatures of pyrimidine, pyridazine, and pyrazine for researchers, scientists, and drug development professionals.

In the realm of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—represent a fundamental structural motif. The constitutional isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), while sharing the same molecular formula (C₄H₄N₂), exhibit remarkably distinct physicochemical properties and biological activities. These differences are rooted in the relative positions of the nitrogen atoms, which profoundly influence their electronic structure, polarity, and molecular geometry. For researchers engaged in drug discovery and materials science, the ability to unequivocally identify and characterize these isomers is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of pyridazine, pyrimidine, and pyrazine, supported by experimental data and methodologies, to serve as a valuable resource for their differentiation.

Key Differentiators at a Glance: A Summary of Spectroscopic Properties

The arrangement of nitrogen atoms within the aromatic ring gives rise to unique spectroscopic fingerprints for each isomer. These differences are most prominently observed in their rotational (microwave), infrared (IR), and Raman spectra. The following table summarizes the key quantitative data for a direct comparison.

Spectroscopic PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)
Dipole Moment (μ) ~3.9 - 4.22 D~2.3 D0 D
Rotational Constants (MHz) A = 10012.3, B = 5573.5, C = 3582.4A = 10012.3, B = 9797.3, C = 4952.5A = 6183.1, B = 5928.7, C = 3028.9
Key IR Frequencies (cm⁻¹) Ring: ~1570, 1415; C-H bend: ~750Ring: ~1570, 1465, 1395; C-H bend: ~760Ring: ~1580, 1480; C-H bend: ~800
**Key Raman Frequencies (cm⁻¹) **Ring breathing: ~990Ring breathing: ~1000Ring breathing: ~1015

Rotational Spectroscopy: A Tale of Three Dipoles

Microwave spectroscopy, which probes the rotational energy levels of molecules in the gas phase, offers a powerful tool for distinguishing between the diazine isomers due to their differing dipole moments and moments of inertia.

The most striking difference lies in their permanent electric dipole moments. Pyridazine, with its adjacent nitrogen atoms, possesses the largest dipole moment of the three, measured to be approximately 3.9 - 4.22 Debye.[1] Pyrimidine has a significant, but smaller, dipole moment of around 2.3 Debye. In stark contrast, pyrazine, owing to its center of symmetry, has a zero dipole moment. This has a direct consequence on their microwave spectra: pyrazine is microwave inactive and will not exhibit a pure rotational spectrum. Therefore, the presence of a rotational spectrum immediately rules out pyrazine.

For pyridazine and pyrimidine, their rotational spectra are rich in information. The rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia, provide precise information about the molecular geometry. High-resolution microwave spectroscopy has enabled the determination of these constants with exceptional accuracy.

Table 1: Ground State Rotational Constants of Pyridazine and Pyrimidine.

IsomerA (MHz)B (MHz)C (MHz)Reference
Pyridazine10012.35573.53582.4[1][2]
Pyrimidine10012.39797.34952.5[3]

These subtle but measurable differences in the rotational constants provide an unambiguous identification of pyridazine and pyrimidine.

Vibrational Spectroscopy: The Fingerprints of Isomeric Structures

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic "fingerprint" for each isomer. The positions and intensities of the vibrational bands are sensitive to the molecular symmetry and the nature of the chemical bonds.

Infrared (IR) Spectroscopy

The gas-phase IR spectra of the diazines reveal distinct patterns, particularly in the fingerprint region (1600-700 cm⁻¹), which contains absorptions due to ring stretching and C-H bending modes.

Table 2: Comparison of Key Gas-Phase Infrared Absorption Frequencies (cm⁻¹) for Pyrimidine Isomers.

Vibrational ModePyridazinePyrimidinePyrazine
C-H Stretching3050-31003050-31003050-3100
Ring Stretching~1570, 1415~1570, 1465, 1395~1580, 1480
C-H Out-of-Plane Bending~750~760~800

Note: These are approximate values and can vary slightly based on experimental conditions.

The differences in the ring stretching frequencies reflect the varying C-N and C-C bond strengths and coupling between these vibrations, which are dictated by the nitrogen atom positions. The C-H out-of-plane bending frequencies are also characteristic, with pyrazine showing a band at a significantly higher wavenumber compared to pyridazine and pyrimidine.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. A particularly useful mode for distinguishing the isomers is the symmetric ring breathing vibration, which is often strong in the Raman spectrum.

Table 3: Ring Breathing Frequencies (cm⁻¹) in the Raman Spectra of Pyrimidine Isomers.

IsomerRing Breathing Frequency (cm⁻¹)
Pyridazine~990
Pyrimidine~1000
Pyrazine~1015

The progressive increase in the ring breathing frequency from pyridazine to pyrazine is a clear and consistent trend that can be used for their identification.

Experimental Protocols

To aid in the replication and verification of these spectroscopic comparisons, detailed methodologies for each key experiment are provided below.

Microwave Spectroscopy

Objective: To determine the rotational constants of pyridazine and pyrimidine.

Instrumentation: A high-resolution Fourier transform microwave (FTMW) spectrometer operating in the 2-26.5 GHz range is typically employed.

Procedure:

  • A gas-phase sample of the isomer is introduced into a high-vacuum chamber.

  • The molecules are cooled to a few Kelvin through supersonic expansion by passing a mixture of the sample (typically 1-2%) in a carrier gas (e.g., argon or neon) through a pulsed nozzle.

  • A short, high-power microwave pulse is used to polarize the molecules.

  • The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

  • The FID signal, which is in the time domain, is Fourier transformed to obtain the frequency-domain rotational spectrum.

  • The observed transition frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C).

Spectroscopic_Comparison_Workflow cluster_Sample Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_Data Data Acquisition & Analysis cluster_Comparison Comparative Analysis Sample Pyrimidine Isomer (Pyridazine, Pyrimidine, or Pyrazine) Microwave Microwave Spectroscopy Sample->Microwave FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Rotational Rotational Constants (A, B, C) Microwave->Rotational Vibrational_IR IR Absorption Bands (cm⁻¹) FTIR->Vibrational_IR Vibrational_Raman Raman Shifts (cm⁻¹) Raman->Vibrational_Raman Comparison Isomer Identification & Property Correlation Rotational->Comparison Vibrational_IR->Comparison Vibrational_Raman->Comparison

Caption: Workflow for the spectroscopic comparison of pyrimidine isomers.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the gas-phase infrared absorption spectrum of each isomer.

Instrumentation: A high-resolution FTIR spectrometer equipped with a gas cell.

Procedure:

  • The gas cell is evacuated to a low pressure.

  • A small amount of the liquid sample is introduced into the cell, where it vaporizes to a partial pressure of a few millibars.

  • A broad-spectrum infrared beam is passed through the gas cell.

  • The transmitted light is directed to an interferometer and then to a detector.

  • The resulting interferogram is Fourier transformed to produce the infrared spectrum.

  • A background spectrum of the empty cell is also recorded and subtracted from the sample spectrum to remove contributions from atmospheric gases and the cell windows.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of each isomer in the liquid phase.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

Procedure:

  • A small amount of the liquid sample is placed in a quartz cuvette or capillary tube.

  • The sample is illuminated with a monochromatic laser beam.

  • The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

  • The collected light is passed through a filter to remove the strong Rayleigh scattering component.

  • The remaining Raman scattered light is dispersed by a grating and detected by the CCD.

  • The spectrum is plotted as intensity versus the Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Isomer_Differentiation_Logic Start Spectroscopic Measurement of Unknown Diazine Microwave_Active Microwave Spectrum Observed? Start->Microwave_Active Pyrazine Identified as Pyrazine Microwave_Active->Pyrazine No Not_Pyrazine Pyridazine or Pyrimidine Microwave_Active->Not_Pyrazine Yes Vibrational_Spectra Analyze Vibrational Spectra (IR/Raman) for Confirmation Pyrazine->Vibrational_Spectra Rotational_Constants Analyze Rotational Constants Not_Pyrazine->Rotational_Constants Pyridazine Identified as Pyridazine Rotational_Constants->Pyridazine Matches Pyridazine Constants Pyrimidine Identified as Pyrimidine Rotational_Constants->Pyrimidine Matches Pyrimidine Constants Pyridazine->Vibrational_Spectra Pyrimidine->Vibrational_Spectra Final_ID Confirmed Isomer Identity Vibrational_Spectra->Final_ID

Caption: Logical flow for differentiating pyrimidine isomers via spectroscopy.

Conclusion

The spectroscopic techniques of microwave, infrared, and Raman spectroscopy provide a powerful and complementary suite of tools for the unambiguous differentiation of the pyrimidine isomers: pyridazine, pyrimidine, and pyrazine. The presence or absence of a microwave spectrum, dictated by the molecular dipole moment, serves as a primary and definitive test to distinguish the non-polar pyrazine from its polar counterparts. For pyridazine and pyrimidine, their unique rotational constants and characteristic vibrational frequencies in both IR and Raman spectra offer a wealth of data for positive identification. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently characterize these important heterocyclic building blocks in their scientific endeavors.

References

A Comparative Guide to Validating Analytical Methods for Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidine carboxylic acids is crucial for understanding various metabolic pathways and for the development of novel therapeutics. This guide provides an objective comparison of common analytical methods for the validation of pyrimidine carboxylic acids, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance of four common techniques for the analysis of pyrimidine carboxylic acids, using Orotic Acid and 5-Carboxyuracil as representative analytes.

Parameter HPLC-UV LC-MS/MS Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Linearity (Range) 0.5 - 100 µg/mL0.003 - 30 µg/mL[1][2]0.04 - 0.42 µmol/L (for general organic acids)[3]5 - 500 µmol/L[4][5]
Accuracy (% Recovery) 95 - 105%91.9 - 106%[1][2]82.97 - 114.96% (for general organic acids)[3]Not explicitly stated, but good reproducibility is reported.
Precision (%RSD) < 5%< 7.2% (inter-assay)[1][2]0.32 - 13.76% (reproducibility)[3]< 5.8% (between-day)[4][5]
Limit of Detection (LOD) ~0.1 µg/mL0.15 µmol/L (in urine)[6][7]0.04 - 0.42 µmol/L (for general organic acids)[3]1.0 - 5.7 µmol/L[4][5]
Limit of Quantification (LOQ) ~0.5 µg/mL0.7 nM (for 5-HMU)[8]Not explicitly statedNot explicitly stated

Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of pyrimidine carboxylic acids, particularly at moderate to high concentrations.

Experimental Protocol

a) Sample Preparation (from Urine):

  • Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.[9]

  • Filter the supernatant through a 0.45 µm syringe filter.[9]

  • Dilute the filtered urine 1:10 with the mobile phase.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: 50 mM potassium phosphate monobasic buffer (pH 2.8) with 5% acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.[11]

  • Column Temperature: 30 °C.

c) Validation Parameters:

  • Linearity: Prepare calibration standards of the target pyrimidine carboxylic acid in the mobile phase over the desired concentration range.

  • Accuracy: Perform spike and recovery experiments by adding known amounts of the analyte to the urine matrix at three different concentration levels.

  • Precision: Analyze replicate preparations of a single urine sample on the same day (intra-day) and on different days (inter-day).

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine Urine Sample Centrifuge Centrifuge (10,000 x g, 10 min) Urine->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV analysis workflow for pyrimidine carboxylic acids.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of pyrimidine carboxylic acids in complex biological matrices at low concentrations.

Experimental Protocol

a) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., isotope-labeled orotic acid).[1][2]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).[12][13][14]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.[15]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., Orotic acid: m/z 155 -> 111).[7]

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (Methanol) Plasma->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect ESI-MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

LC-MS/MS analysis workflow for pyrimidine carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile pyrimidine carboxylic acids, a derivatization step is mandatory to increase their volatility.

Experimental Protocol

a) Sample Preparation and Derivatization (from Serum):

  • Perform a protein precipitation as described for the LC-MS/MS method.

  • Evaporate the supernatant to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[16]

  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[17]

b) GC-MS Conditions:

  • Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).[17]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless injection of 1 µL.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[17]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Serum Serum Sample Precipitate Protein Precipitation Serum->Precipitate Evaporate Evaporate to Dryness Precipitate->Evaporate Derivatize Derivatization (BSTFA, 70°C) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect EI-MS Detection Separate->Detect Quantify Quantification Detect->Quantify

GC-MS analysis workflow for pyrimidine carboxylic acids.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like pyrimidine carboxylic acids. It requires minimal sample and solvent consumption.

Experimental Protocol

a) Sample Preparation (from Urine):

  • Centrifuge the urine sample at 10,000 x g for 10 minutes.[9]

  • Dilute the supernatant 1:5 with the running buffer.

b) CE Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).[18]

  • Running Buffer: 25 mM sodium borate buffer, pH 9.2.[19]

  • Voltage: 25 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 280 nm.[20]

  • Capillary Temperature: 25 °C.

Workflow Diagram

CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis CE Analysis Urine Urine Sample Centrifuge Centrifuge (10,000 x g, 10 min) Urine->Centrifuge Dilute Dilute with Running Buffer Centrifuge->Dilute Inject Inject into Capillary Dilute->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Quantify Quantification Detect->Quantify

CE analysis workflow for pyrimidine carboxylic acids.

References

Safety Operating Guide

Proper Disposal of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid, ensuring compliance with safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is a solid and may cause skin, eye, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear protective gloves.[3]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[2]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and a safety shower are readily accessible.[2]

Hazard and Disposal Information Summary

The following table summarizes key data for this compound to facilitate a quick assessment for disposal.

PropertyInformation
Physical State Solid.
Chemical Formula C₆H₇N₃O₂S.
Known Hazards May cause skin, eye, and respiratory irritation.[1]
Storage Class 11 - Combustible Solids.
Primary Disposal Route Collection for incineration at an approved waste disposal plant.[4]
Incompatible Materials Strong oxidizing agents.[2] Acids should be kept separate from sulfides.[5]
Drain Disposal Prohibited. Do not empty into drains.[1] Organic substances should never be disposed of down laboratory drains.[6]
Trash Disposal Prohibited for chemical waste of this nature.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires its classification as hazardous chemical waste. The following protocol outlines the necessary steps for its safe collection and disposal.

1. Waste Identification and Segregation:

  • Treat this compound as a non-halogenated, sulfur-containing organic solid waste.

  • This waste must be segregated from other waste streams, particularly from incompatible materials like strong oxidizing agents and acids.[2][5]

2. Waste Container Selection and Labeling:

  • Select a designated, leak-proof, and sealable waste container that is compatible with the chemical. Plastic containers are often preferred for solid chemical waste.[8]

  • The container must be clearly labeled with the words "Hazardous Waste."[9]

  • The label must include the full chemical name: "this compound," and a clear indication of its contents. Do not use abbreviations or chemical formulas.[9]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]

  • Ensure the container lid is securely fastened at all times, except when adding waste.[10]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

4. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or weighing paper, that are lightly contaminated with this compound should be placed in a sealed bag and disposed of in a designated container for solid chemical waste.[11]

  • For grossly contaminated items, they should be collected along with the chemical waste.

5. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface all chemical labels before placing the container in the appropriate recycling or trash receptacle.[10]

6. Arranging for Waste Pickup:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[8]

  • Follow your institution's specific procedures for requesting a waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Have this compound for disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify as Non-Halogenated, Sulfur-Containing Organic Solid Waste ppe->identify_waste select_container Select Compatible, Leak-Proof Waste Container identify_waste->select_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name select_container->label_container place_in_saa Place in Designated Satellite Accumulation Area (SAA) label_container->place_in_saa keep_closed Keep Container Securely Closed place_in_saa->keep_closed contact_ehs Contact EHS for Hazardous Waste Pickup keep_closed->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 771-81-3) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrimidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, which is a solid that may generate dust.[1] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2][3] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[2] For larger quantities or potential spills, protective clothing and boots may be necessary.[2]
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations of the solid compound.[1] The work area should be clean and uncluttered. An eye wash station and safety shower must be readily accessible.[4]

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.[1]

  • Weighing and Transfer: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the chemical fume hood to contain any dust.[1] Use a spatula for transferring the solid and avoid actions that could generate dust, such as pouring from a height.[1]

  • In Case of Exposure:

    • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[4]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4] If irritation occurs, get medical advice.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[2] Wash hands thoroughly with soap and water, even if gloves were worn.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Protect from direct sunlight.

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Gather all necessary PPE prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh Compound Carefully handle1->handle2 handle3 Transfer Compound handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 clean2 Segregate Contaminated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Label Hazardous Waste Container clean2->disp1 disp2 Arrange for Professional Disposal (e.g., Incineration) disp1->disp2

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.